Product packaging for Azido-PEG12-acid(Cat. No.:CAS No. 1167575-20-3)

Azido-PEG12-acid

Cat. No.: B1488224
CAS No.: 1167575-20-3
M. Wt: 643.7 g/mol
InChI Key: DYFODOGACDHUBQ-UHFFFAOYSA-N
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Description

Azido-PEG12-acid is a useful research compound. Its molecular formula is C27H53N3O14 and its molecular weight is 643.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H53N3O14 B1488224 Azido-PEG12-acid CAS No. 1167575-20-3

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFODOGACDHUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H53N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG12-acid: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG12-acid is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a carboxylic acid connected by a discrete 12-unit polyethylene glycol (PEG) chain, offers a versatile platform for the covalent linkage of diverse molecular entities. The azide group provides a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] Concurrently, the carboxylic acid moiety allows for conventional amide bond formation with primary amines, often facilitated by carbodiimide activators.[2]

The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics.[2] This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its key applications, and illustrative diagrams to elucidate its role in complex biological pathways and experimental workflows.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These values are compiled from various commercial suppliers and should be considered as typical.

PropertyValue
Chemical Formula C27H53N3O14
Molecular Weight 643.72 g/mol
CAS Number 1167575-20-3
Appearance Pale yellow or colorless oil/solid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like dichloromethane.[2]
Storage Conditions Store at -20°C, desiccated and protected from light.[2]
Reactivity Azide: Reacts with terminal alkynes (CuAAC), cyclooctynes (e.g., DBCO, BCN) (SPAAC), and phosphines (Staudinger ligation).
Carboxylic Acid: Reacts with primary amines in the presence of activators (e.g., EDC, HATU) to form stable amide bonds.

Key Applications and Experimental Protocols

This compound is a versatile linker with broad applications in life sciences research. Below are detailed protocols for some of its most common uses.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in degassed water or an appropriate organic solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in a 1:1.5 to 1:3 molar ratio in PBS. The final concentration of the limiting reagent should typically be in the range of 1-10 mg/mL.

    • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

  • Purification:

    • Remove unreacted reagents and byproducts by a suitable purification method. For proteins, size-exclusion chromatography or dialysis are commonly used. For smaller molecules, HPLC purification may be necessary.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy, depending on the nature of the conjugated molecules.

PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following is a generalized, two-step protocol for synthesizing a PROTAC where a warhead (targeting a protein of interest) is linked to an E3 ligase ligand via this compound.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

Materials:

  • This compound

  • E3 ligase ligand with a primary amine (e.g., a derivative of thalidomide or VHL ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC for purification

Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • In a separate flask, dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add the activated this compound solution to the E3 ligase ligand solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the resulting azide-functionalized E3 ligase ligand by reverse-phase HPLC.

Step 2: Click Chemistry with Alkyne-Functionalized Warhead

Materials:

  • Azide-functionalized E3 ligase ligand (from Step 1)

  • Alkyne-functionalized warhead

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Appropriate solvent system (e.g., DMF/water, DMSO/water)

  • HPLC for purification

Protocol:

  • Reaction Setup:

    • Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized warhead (1-1.2 equivalents) in a suitable solvent mixture.

    • Add the copper-chelating ligand, followed by CuSO4 and freshly prepared sodium ascorbate, as described in the bioconjugation protocol above.

  • Incubation:

    • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC conjugate by reverse-phase HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Surface Modification of Nanoparticles

This protocol outlines the functionalization of amine-modified nanoparticles with this compound.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide)

  • This compound

  • EDC and NHS

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Protocol:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in MES buffer.

  • Activation of this compound:

    • Dissolve this compound (in excess relative to the estimated surface amine groups) in MES buffer.

    • Add EDC and NHS to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Washing:

    • Pellet the nanoparticles by centrifugation.

    • Remove the supernatant and resuspend the nanoparticles in PBS.

    • Repeat the washing step at least three times to remove unreacted reagents.

  • Characterization:

    • Confirm the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the azide stretch (~2100 cm⁻¹), and dynamic light scattering (DLS) to assess changes in particle size and surface charge.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as this compound. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Pathway cluster_0 Cellular Environment POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited by Poly_Ub_POI Polyubiquitinated Target Protein E3_Ligase->Poly_Ub_POI catalyzes Ternary_Complex->PROTAC recycled Ternary_Complex->E3_Ligase Ternary_Complex->Poly_Ub_POI polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 transfers Ub E2->E3_Ligase binds Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the bioconjugation of a protein with a small molecule using this compound as a linker.

Bioconjugation_Workflow cluster_1 Step 1: Reagent Preparation cluster_2 Step 2: Two-Step Conjugation cluster_3 Step 3: Purification and Analysis Protein Amine-containing Protein Amide_Coupling Amide Coupling (EDC/NHS) Protein->Amide_Coupling Small_Molecule Alkyne-containing Small Molecule Click_Reaction CuAAC Reaction Small_Molecule->Click_Reaction Linker This compound Linker->Amide_Coupling Intermediate Azide-functionalized Protein Amide_Coupling->Intermediate Intermediate->Click_Reaction Final_Conjugate Protein-Linker-Small Molecule Conjugate Click_Reaction->Final_Conjugate Purification Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification Analysis Characterization (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: A typical bioconjugation workflow.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and the broader life sciences. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, enable the precise construction of complex bioconjugates, innovative drug delivery systems, and targeted therapeutics like PROTACs. The experimental protocols provided in this guide offer a solid foundation for the practical application of this compound, while the illustrative diagrams provide a conceptual framework for understanding its role in sophisticated biological and chemical processes. As the demand for precisely engineered biomolecules continues to grow, the utility of well-designed linkers like this compound will undoubtedly expand.

References

The Pivotal Role of the PEG12 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the 12-unit polyethylene glycol (PEG12) spacer in bioconjugation. As a discrete and hydrophilic linker, the PEG12 spacer has become an invaluable tool in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles. This guide will delve into the fundamental properties of the PEG12 spacer, its impact on the performance of bioconjugates, and provide detailed experimental protocols for its application.

Core Concepts: Understanding the PEG12 Spacer

The PEG12 spacer is a monodisperse polyethylene glycol chain consisting of 12 repeating ethylene glycol units.[1][2] Its defined length and hydrophilic nature impart several advantageous properties to bioconjugates.[1][3] Unlike traditional polydisperse PEG polymers, the discrete nature of PEG12 ensures batch-to-batch consistency and a well-defined final conjugate structure, which is critical for therapeutic applications.[4]

The primary benefits of incorporating a PEG12 spacer in bioconjugation include:

  • Enhanced Hydrophilicity and Solubility: Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. The hydrophilic PEG12 spacer significantly increases the overall water solubility of the bioconjugate, which can prevent aggregation and improve stability in aqueous environments.

  • Reduced Immunogenicity: The flexible PEG12 chain can create a "stealth" effect by shielding the bioconjugate from the host's immune system, thereby reducing its immunogenicity.

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the bioconjugate, the PEG12 spacer can reduce renal clearance, leading to a longer circulation half-life and increased overall exposure of the target tissue to the therapeutic agent.

  • Flexible Spacer Arm: The PEG12 spacer provides a flexible and sufficiently long linker to physically separate the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of each component.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it suitable for in vivo applications.

Quantitative Impact of the PEG12 Spacer

The length of the PEG spacer can significantly influence the physicochemical and pharmacological properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length, including PEG12, on key parameters of antibody-drug conjugates.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker TypeAntibodyPayloadAverage DARReference
Maleimide (Non-PEGylated)TrastuzumabMMAE3.8
Maleimide-PEG2TrastuzumabMMAE3.9
Maleimide-PEG4TrastuzumabMMAE2.5
Maleimide-PEG8TrastuzumabMMAE2.4
Maleimide-PEG12 Trastuzumab MMAE 3.7
Maleimide-PEG24TrastuzumabMMAE3.0

This table demonstrates that intermediate PEG spacer lengths, such as PEG12, can sometimes lead to higher drug-to-antibody ratios in the final conjugate.

Table 2: Influence of PEG Spacer on ADC Pharmacokinetics

ADC ConstructPEG Spacer LengthClearance (mL/day/kg)Mean Residence Time (days)AUC (day*µg/mL)Reference
IgG-Glucuronide-MMAEPEG210.14.2296
IgG-Glucuronide-MMAEPEG47.95.4379
IgG-Glucuronide-MMAEPEG86.17.0493
IgG-Glucuronide-MMAE PEG12 6.0 7.1 500
IgG-Glucuronide-MMAEPEG246.07.2502

This data highlights that increasing the PEG spacer length generally leads to slower clearance and increased exposure, with the effect plateauing around 8-12 PEG units.

Key Applications of the PEG12 Spacer

The versatile properties of the PEG12 spacer have led to its widespread adoption in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG12 spacer is a crucial component of the linker that connects the monoclonal antibody to the cytotoxic payload. Its primary roles are to enhance the solubility and stability of the ADC, reduce aggregation, and improve its pharmacokinetic profile. The use of a PEG12 spacer can also enable a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.

Protein and Peptide PEGylation

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a well-established strategy to improve the therapeutic properties of these biomolecules. The use of a discrete PEG12 spacer allows for precise control over the PEGylation process, resulting in a more homogeneous product compared to traditional polydisperse PEGs. This modification can increase the stability of the protein, protect it from proteolytic degradation, and extend its circulation half-life.

Oligonucleotide Conjugation

The PEG12 spacer can be conjugated to oligonucleotides, such as antisense oligonucleotides or siRNAs, to improve their pharmacokinetic behavior and cellular uptake. PEGylation can increase the solubility of oligonucleotides and prevent their rapid elimination from the body. Studies have shown that short PEG chains, like PEG12, do not negatively impact the hybridization efficiency of antisense oligonucleotides.

Nanoparticle Functionalization

The surface of nanoparticles can be functionalized with PEG12 spacers to enhance their biocompatibility and create a "stealth" surface that evades uptake by the mononuclear phagocyte system. This leads to prolonged circulation times, which is beneficial for applications such as targeted drug delivery and in vivo imaging. The PEG12 spacer also provides a linker for the attachment of targeting ligands, such as antibodies or peptides, to the nanoparticle surface.

Experimental Protocols

This section provides detailed methodologies for common bioconjugation reactions involving PEG12 spacers.

Amine-Reactive Bioconjugation using an NHS-Ester-PEG12 Linker

This protocol describes the conjugation of a primary amine-containing molecule (e.g., a protein) to a molecule functionalized with an NHS-ester-PEG12 linker.

Materials:

  • Protein solution (to be labeled) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Ester-PEG12-payload (e.g., NHS-PEG12-Biotin)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Prepare the NHS-Ester-PEG12 Solution: Immediately before use, dissolve the NHS-Ester-PEG12-payload in DMSO or DMF to a concentration of 10-20 mM.

  • Prepare the Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-Ester-PEG12-payload to the protein solution. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, non-reacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Sulfhydryl-Reactive Bioconjugation using a Maleimide-PEG12 Linker

This protocol outlines the conjugation of a sulfhydryl-containing molecule (e.g., a reduced antibody or a cysteine-containing peptide) to a molecule functionalized with a maleimide-PEG12 linker.

Materials:

  • Sulfhydryl-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)

  • Maleimide-PEG12-payload

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Maleimide-PEG12 Solution: Dissolve the Maleimide-PEG12-payload in DMSO or DMF to the desired concentration.

  • Prepare the Sulfhydryl-Containing Molecule: Ensure the sulfhydryl groups on the molecule are reduced and available for reaction. This may involve a pre-treatment step with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG12-payload solution to the sulfhydryl-containing molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting bioconjugate using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted starting materials.

Visualizing the Role of the PEG12 Spacer

Diagrams can effectively illustrate the concepts and workflows discussed in this guide. The following diagrams were created using the Graphviz DOT language to adhere to the specified visualization requirements.

PEG12_Advantages cluster_core Core Properties of PEG12 Spacer cluster_advantages Resulting Advantages in Bioconjugates PEG12 PEG12 Spacer (12 Ethylene Glycol Units) Solubility Increased Solubility & Stability PEG12->Solubility PK Improved Pharmacokinetics PEG12->PK Immunogenicity Reduced Immunogenicity PEG12->Immunogenicity Sterics Reduced Steric Hindrance PEG12->Sterics

Caption: Key advantages of incorporating a PEG12 spacer in bioconjugation.

ADC_Synthesis_Workflow cluster_reactants Reactants cluster_process Conjugation Process cluster_product Final Product Antibody Antibody with Reactive Group (e.g., -NH2 or -SH) Reaction Bioconjugation Reaction (pH 6.5-7.5 for Maleimide) Antibody->Reaction Linker Maleimide-PEG12-Payload Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: A typical workflow for the synthesis of an ADC using a Maleimide-PEG12 linker.

Conclusion

The PEG12 spacer plays a multifaceted and critical role in modern bioconjugation. Its discrete length, hydrophilicity, and biocompatibility provide a powerful tool for overcoming common challenges in drug development, such as poor solubility, rapid clearance, and immunogenicity. The quantitative data and experimental protocols presented in this guide offer a practical framework for researchers to effectively leverage the advantages of the PEG12 spacer in the design and synthesis of next-generation bioconjugates for therapeutic and diagnostic applications. As the field of bioconjugation continues to advance, the rational application of well-defined linkers like the PEG12 spacer will remain a cornerstone of successful bioconjugate design.

References

Introduction to click chemistry with azide-PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Coined by Nobel Laureate K. Barry Sharpless in 2001, "click chemistry" is a chemical philosophy that favors reactions that are high-yielding, modular, wide in scope, and generate minimal and inoffensive byproducts.[][2][3][4] These reactions are characterized by their simplicity, reliability, and compatibility with mild, often aqueous, conditions.[3] The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring. This concept has been refined into two predominant forms used in bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Because azides and alkynes are virtually absent in biological systems, these reactions are highly selective and bioorthogonal, enabling the precise modification of biomolecules without interfering with native biological processes.

The Central Role of Azide-PEG Linkers

Azide-Polyethylene Glycol (PEG) linkers are instrumental reagents in click chemistry, serving as flexible, hydrophilic spacers that connect molecules of interest. These linkers possess a terminal azide group (-N₃) for participation in click reactions and a PEG backbone of varying lengths.

Key Advantages of the PEG Backbone:

  • Enhanced Solubility and Biocompatibility: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules in aqueous buffers, which is crucial for biological applications. PEG is well-known for being non-toxic and biocompatible.

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can mask immunogenic sites on molecules like proteins, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can extend its circulation half-life by reducing renal clearance and protecting it from enzymatic degradation.

  • Tunable Spacing: PEG linkers are available in various discrete lengths, allowing for precise control over the distance between conjugated molecules to minimize steric hindrance and optimize biological activity.

Azide-PEG linkers can be monofunctional or heterobifunctional, with a second reactive group (e.g., NHS ester, Maleimide, Carboxyl) at the other end, enabling sequential and orthogonal conjugation strategies.

Core Methodologies: CuAAC and SPAAC

The choice between CuAAC and SPAAC is dictated by the specific application, balancing the need for rapid kinetics against the potential cytotoxicity of the copper catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions. The reaction proceeds rapidly under mild conditions to exclusively form a stable 1,4-disubstituted 1,2,3-triazole. The required Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. To protect biomolecules from oxidative damage by reactive oxygen species generated during the reaction and to improve reaction efficiency, a copper-chelating ligand such as THPTA or TBTA is often included.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the rapid and highly selective formation of a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC exceptionally well-suited for applications in living systems, including live-cell imaging and in vivo drug delivery.

Quantitative Data: CuAAC vs. SPAAC

The selection of a click chemistry method often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for comparison.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Kinetics Very Fast (Second-order rate constants: 10⁴–10⁵ M⁻¹s⁻¹)Fast (Second-order rate constants: 0.3–1.2 M⁻¹s⁻¹)
Catalyst Requirement Copper(I) is required.None (driven by ring strain).
Biocompatibility Potentially cytotoxic due to copper catalyst; requires ligands to mitigate.Highly biocompatible and suitable for in vivo applications.
Typical Temperature Room temperature to 50°C.Room temperature or 37°C for biological systems.
pH Range Works well in a broad pH range (4-11).Generally optimal around physiological pH (7.0-7.4).
Typical Yields High to quantitative (>90%).High (>90%).
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO) + Azide

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via CuAAC

This protocol describes the conjugation of an azide-modified cytotoxic drug to an alkyne-functionalized monoclonal antibody (mAb).

Materials:

  • Alkyne-modified mAb in PBS

  • Azide-modified cytotoxic drug in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, prepared fresh)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Reagent Preparation: In a microcentrifuge tube, combine the alkyne-modified mAb (e.g., final concentration 1 mg/mL) with a 5-10 molar excess of the azide-modified drug solution.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let the solution stand for 2-3 minutes to allow for complex formation.

  • Reaction Initiation: Add the CuSO₄/THPTA premix to the mAb/drug solution. The final copper concentration is typically 50-250 µM. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (final concentration 5-10 times that of copper).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting ADC using a SEC column equilibrated with PBS to remove unreacted drug, catalyst, and other small molecules.

  • Characterization: Analyze the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Protocol 2: Two-Step Protein Labeling via SPAAC

This protocol details the labeling of a protein with a DBCO-functionalized fluorescent dye using an amine-reactive Azide-PEG linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-Succinimidyl Carbonate linker

  • DBCO-functionalized fluorescent dye

  • Anhydrous DMSO or DMF

  • Desalting or SEC column

Methodology: Part A: Introduction of the Azide Moiety

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange.

  • Linker Preparation: Immediately before use, dissolve the Azido-PEG-Succinimidyl Carbonate in anhydrous DMSO to create a 10 mM stock solution.

  • Reaction Setup: Add a 10-20 molar excess of the linker stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer (e.g., PBS).

Part B: Strain-Promoted Click Reaction

  • Reactant Preparation: Dissolve the DBCO-functionalized dye in DMSO.

  • Reaction Setup: Add a 3-5 fold molar excess of the DBCO-dye solution to the purified azide-labeled protein from Part A.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the final fluorescently labeled protein conjugate using an appropriate method, such as SEC or dialysis, to remove the unreacted DBCO-dye.

  • Characterization: Confirm successful conjugation by analyzing the product via SDS-PAGE (which will show a molecular weight shift) and UV-Vis spectroscopy.

Protocol 3: General Synthesis of Azide-Terminated PEG

This protocol outlines a common two-step method to convert a hydroxyl-terminated PEG into an azide-terminated PEG.

Materials:

  • Hydroxy-terminated PEG (e.g., mPEG-OH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Sodium azide (NaN₃)

  • Anhydrous dichloromethane (DCM) and dimethylformamide (DMF)

  • Deionized water, brine, and sodium sulfate (Na₂SO₄)

Methodology: Part A: Mesylation of PEG-OH

  • Dissolve the PEG-OH (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0°C under an inert atmosphere.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the PEG-OMs intermediate. This product is often used in the next step without further purification.

Part B: Azidation

  • Dissolve the crude PEG-OMs intermediate (1.0 eq) in DMF.

  • Add an excess of sodium azide (NaN₃, ~5.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 12-15 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers thoroughly with water and brine to remove residual DMF and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the final Azide-PEG product.

  • Characterize the product using ¹H NMR (look for the characteristic triplet for the -CH₂- bound to the azide) and mass spectrometry.

Visualizations of Workflows and Mechanisms

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Bio Biomolecule (e.g., Protein, Ab) Func Functionalization (If needed) Bio->Func Linker Azide-PEG Linker Linker->Func Payload Payload / Probe (Alkyne or DBCO) Click Click Reaction (CuAAC or SPAAC) Payload->Click Func->Click Purify Purification (e.g., SEC) Click->Purify Char Characterization (MS, HPLC, SDS-PAGE) Purify->Char Final Final Bioconjugate Char->Final

Caption: General workflow for bioconjugation using Azide-PEG linkers.

CuAAC_Cycle CuI Cu(I) Acetylide Cu(I) Acetylide CuI->Acetylide + Alkyne Alkyne R₁-Alkyne Cu_Triazolide Cu(I) Triazolide Acetylide->Cu_Triazolide + Azide Azide R₂-N₃ Cu_Triazolide->CuI Protonolysis Product Triazole Product Cu_Triazolide->Product Releases

Caption: Simplified catalytic cycle for CuAAC reaction.

SPAAC_Reaction AzidePEG Biomolecule-PEG-N₃ TS [3+2] Cycloaddition (No Catalyst) AzidePEG->TS DBCO DBCO-Probe DBCO->TS Product Bioconjugate (Stable Triazole Linkage) TS->Product Ring Strain Release

Caption: Mechanism of the catalyst-free SPAAC reaction.

ADC_Workflow start Start: Alkyne-mAb & Azide-Drug mix 1. Combine mAb and Drug in PBS Buffer start->mix initiate 3. Add Catalyst Premix & Sodium Ascorbate mix->initiate premix 2. Premix CuSO₄ + THPTA (1:5 ratio) premix->initiate incubate 4. Incubate at RT (1-4 hours) initiate->incubate purify 5. Purify via SEC incubate->purify analyze 6. Analyze (HIC, MS) for DAR and Purity purify->analyze end Final ADC Product analyze->end

Caption: Experimental workflow for ADC synthesis using CuAAC.

Applications in Research and Drug Development

The precision and biocompatibility of click chemistry with azide-PEG linkers have made it an indispensable tool in modern bioscience.

  • Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, creating ADCs with a uniform drug-to-antibody ratio (DAR). This leads to improved therapeutic efficacy and safety profiles compared to conventional chemotherapy.

  • Targeted Drug Delivery: Azide-PEG linkers are used to attach targeting ligands (e.g., peptides, antibodies) to nanoparticles, liposomes, or drug molecules, ensuring they accumulate at the desired site of action.

  • Bioconjugation and Labeling: This is a primary application, allowing for the covalent attachment of probes like fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and nucleic acids for imaging and diagnostic purposes.

  • PROTAC Development: The modular nature of click chemistry is ideal for the rapid synthesis and optimization of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce protein degradation.

  • Surface Functionalization and Materials Science: Azide-PEG linkers are used to modify surfaces to enhance biocompatibility, reduce non-specific binding, and attach biomolecules for applications in biosensors and biomaterials.

Conclusion

Click chemistry, particularly when paired with versatile azide-PEG linkers, offers a powerful and robust platform for the precise construction of complex biomolecular architectures. The choice between the rapid, copper-catalyzed CuAAC and the exceptionally biocompatible SPAAC allows researchers to tailor their conjugation strategy to a wide array of applications, from fundamental research to the development of next-generation therapeutics and diagnostics. The continued development of novel linkers and click-compatible reagents ensures that this chemistry will remain at the forefront of innovation in drug development, materials science, and chemical biology.

References

Azido-PEG12-acid: A Versatile Linker for Advanced PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target protein ligand and the E3 ubiquitin ligase ligand is a critical component of a PROTAC's design, profoundly influencing its efficacy, solubility, and pharmacokinetic properties. Among the diverse array of linkers, Azido-PEG12-acid has gained prominence as a versatile and efficient building block in PROTAC synthesis. This guide provides a comprehensive overview of this compound, its application in PROTAC construction, and detailed experimental considerations.

The Core of PROTAC Design: The Role of the Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2] The linker is not merely a spacer; its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[3] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[4] The incorporation of a PEG chain can enhance the solubility and cell permeability of the PROTAC molecule, thereby improving its oral absorption and overall pharmacokinetic profile.

This compound: A Heterobifunctional Tool for PROTAC Synthesis

This compound is a heterobifunctional linker featuring an azide group at one end and a carboxylic acid group at the other, connected by a 12-unit polyethylene glycol chain. This dual functionality makes it an exceptionally versatile tool for PROTAC synthesis, enabling the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand.

The azide group serves as a handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the clean and robust formation of a stable triazole linkage. The carboxylic acid group, on the other hand, can be readily activated to form an amide bond with an amine-containing ligand.

Chemical Properties and Data
PropertyValueSource
Molecular Formula C27H53N3O14
Molecular Weight 643.72 g/mol
CAS Number 1167575-20-3
Appearance Varies (typically a solid or oil)-
Solubility Soluble in aqueous media and many organic solvents

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process, allowing for a modular and flexible approach. The order of ligand attachment can be varied depending on the specific chemistry of the ligands.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Attachment cluster_step2 Step 2: Second Ligand Attachment cluster_purification Step 3: Purification and Characterization A POI Ligand (with alkyne or amine) B This compound A->B Click Chemistry (e.g., CuAAC) C E3 Ligase Ligand (with amine or alkyne) B->C Amide Coupling (e.g., EDC, HATU) D Intermediate (Ligand-Linker) E Second Ligand D->E Amide Coupling or Click Chemistry F Final PROTAC E->F G Crude PROTAC H Purification (e.g., HPLC) G->H I Characterization (e.g., MS, NMR) H->I

A general workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

The following are generalized protocols for the key reactions involved in the synthesis of PROTACs using this compound. Researchers should optimize these conditions based on the specific properties of their ligands.

Protocol 1: Amide Coupling of this compound with an Amine-Containing Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized ligand (either the POI or E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the amine-containing ligand (1.0-1.2 eq) to the solution.

  • Add DIPEA (3.0-5.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 eq) or EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF.

  • Slowly add the activating agent solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of the Azido-PEG12-linker (already attached to one ligand) and an alkyne-functionalized second ligand.

Materials:

  • Azide-functionalized intermediate (from Protocol 1)

  • Alkyne-containing ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) or other suitable solvent system

Procedure:

  • Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-containing ligand (1.0-1.2 eq) in a mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

The mechanism of action of a PROTAC synthesized with an this compound linker.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and efficient assembly of these complex molecules. The inclusion of a PEG spacer often imparts favorable physicochemical properties to the final PROTAC, enhancing its potential as a therapeutic agent. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug developers to utilize this compound in their targeted protein degradation research. The continued exploration and optimization of linkers like this compound will undoubtedly play a pivotal role in the future development of novel PROTAC-based therapeutics.

References

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Use of Azido-PEG12-acid in Antibody-Drug Conjugate (ADC) Development

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed to act as guided missiles, delivering highly potent cytotoxic agents directly to cancer cells while sparing healthy tissue.[1] This targeted approach enhances the therapeutic window of potent payloads that would otherwise be too toxic for systemic administration. An ADC's architecture consists of three core components: a monoclonal antibody (mAb) that provides tumor specificity, a cytotoxic payload to induce cell death, and a chemical linker that connects the two.[]

The linker is a pivotal element, profoundly influencing the ADC's stability, solubility, pharmacokinetics (PK), and mechanism of payload release.[3] The choice between a cleavable and non-cleavable linker dictates how the drug is released, while the linker's chemical nature affects the overall properties of the conjugate.[1][4] Hydrophobic payloads and linkers often lead to ADC aggregation, poor solubility, and rapid clearance from circulation, which can limit the achievable drug-to-antibody ratio (DAR) and compromise therapeutic efficacy.

The Advent of PEG Linkers: Enhancing ADC Performance

To overcome the challenges associated with hydrophobicity, polyethylene glycol (PEG) linkers have become instrumental in modern ADC design. PEG is a hydrophilic, non-toxic, and biocompatible polymer that, when incorporated into the linker, creates a protective hydration shell around the payload. This "stealth" effect confers several significant advantages:

  • Improved Hydrophilicity and Reduced Aggregation: PEGylation increases the ADC's water solubility, preventing the formation of aggregates that can trigger an immune response and alter pharmacokinetic profiles.

  • Enhanced Pharmacokinetics: The hydrophilic PEG chain reduces non-specific interactions and shields the ADC from proteolytic degradation, leading to a longer circulation half-life, reduced plasma clearance, and greater accumulation at the tumor site.

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, PEG linkers permit the attachment of a higher number of payload molecules per antibody, potentially increasing the ADC's potency.

This compound: A Versatile Tool for ADC Synthesis

This compound is a specific, monodisperse PEG linker that has gained prominence in ADC development. It is a bifunctional molecule featuring:

  • An azide (N₃) group at one terminus.

  • A carboxylic acid (-COOH) group at the other.

  • A discrete chain of 12 ethylene glycol units .

This structure makes it an ideal non-cleavable linker. The terminal carboxylic acid can be used to attach a cytotoxic payload through a stable amide bond, while the azide group serves as a bioorthogonal handle for conjugation to the antibody via "click chemistry". This dual functionality allows for a modular and controlled approach to ADC synthesis.

Click Chemistry: Precision in ADC Conjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups. In the context of ADCs, this allows for the precise, site-specific attachment of the linker-payload complex to the antibody, resulting in a homogeneous product with a defined DAR.

The azide group of this compound is specifically designed for two primary types of click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative where the azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) that is pre-installed on the antibody. The ring strain of the cyclooctyne drives the reaction forward without the need for a potentially cytotoxic metal catalyst.

This modular approach, where the antibody is first modified with an alkyne handle and then "clicked" to the azido-functionalized linker-payload, is central to creating next-generation, site-specific ADCs.

Fig. 1: Workflow for ADC synthesis using this compound and click chemistry.

Quantitative Data Presentation

The incorporation and characteristics of PEG linkers significantly influence ADC performance. The following tables summarize key quantitative data from relevant studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

This table demonstrates that increasing PEG chain length generally improves pharmacokinetic properties by reducing clearance, with a plateau effect often observed around PEG8-PEG12.

Linker TypeAverage DARClearance (mL/day/kg)Reference
No PEG8High (~20)
PEG28~15
PEG48~10
PEG8 8 ~5 ****
PEG12 8 ~5 ****
PEG24 8 ~5 ****
Table 2: Comparison of Linear vs. Pendant PEG Architecture on ADC Clearance

This table highlights how the spatial arrangement of PEG chains can impact ADC clearance, especially at high DAR values. A branched or pendant configuration can be more effective at shielding the hydrophobic payload.

Linker Architecture (DAR 8)Clearance RateReference
Linear (e.g., L-PEG24)High
**Pendant (e.g., P-(PEG12)₂) **Low ****
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity

The effect of PEG on in vitro potency can be context-dependent. In some systems, PEG has a negligible effect, while in others, particularly with smaller targeting moieties, longer PEG chains can create steric hindrance, slightly reducing cytotoxicity.

Targeting MoietyCell LineLinkerIC₅₀ / EC₅₀Fold Change vs. No PEGReference
Anti-CD30 mAbKarpas-299No PEG~10 ng/mL-
Anti-CD30 mAbKarpas-299PEG2~10 ng/mLNo significant change
Anti-CD30 mAbKarpas-299PEG8~10 ng/mLNo significant change
Anti-CD30 mAb Karpas-299 PEG12 ~10 ng/mL No significant change ****
AffibodyNCI-N87No PEG(Baseline)-
AffibodyNCI-N874 kDa PEG(Baseline x 4.5)4.5-fold reduction
AffibodyNCI-N8710 kDa PEG(Baseline x 22)22-fold reduction

Experimental Protocols

Detailed methodologies are essential for the successful development and evaluation of ADCs using this compound.

Protocol 1: ADC Synthesis via SPAAC

This protocol describes the conjugation of an Azido-PEG12-Payload to a DBCO-modified antibody.

Materials:

  • Azide-conjugated payload (e.g., Azido-PEG12-MMAE)

  • DBCO-functionalized antibody

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column for purification

Methodology:

  • Preparation: Dissolve the Azido-PEG12-Payload in DMSO to create a concentrated stock solution. Exchange the buffer of the DBCO-functionalized antibody into PBS (pH 7.4).

  • Conjugation: Add a 5-10 molar excess of the Azido-PEG12-Payload solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Remove unreacted linker-payload and other impurities by purifying the ADC using a SEC column (e.g., Sephadex G-25) equilibrated with a formulation buffer (e.g., PBS).

  • Concentration: Concentrate the final ADC product using an ultracentrifugal filter (e.g., 50 kDa MWCO Amicon Ultra).

Protocol 2: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:

  • Sample Preparation: If necessary, deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to reduce heterogeneity. For cysteine-linked ADCs, the sample can be reduced to separate light and heavy chains.

  • LC Separation: Inject the sample onto a reverse-phase column (e.g., Agilent PLRP-S) and elute with a gradient of acetonitrile in water with 0.1% formic acid.

  • MS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Analysis: Deconvolute the resulting mass spectra to obtain the molecular weights of the different drug-loaded species. Calculate the weighted average DAR by dividing the sum of the relative abundance of each species multiplied by its drug load by the total abundance of all species.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Cytoplasm ADC ADC (Azido-PEG12 Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Degradation Proteolytic Degradation Lysosome->Degradation 4. mAb Degradation Payload Released Payload (with linker remnant) Degradation->Payload 5. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 6. Cytotoxicity

Fig. 2: General mechanism of action for an ADC with a non-cleavable linker.

B. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • System Setup: Use an HPLC system equipped with a UV detector and a SEC column suitable for separating monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Use a non-denaturing, physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Analysis: Inject 10-50 µg of the ADC sample. Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier-eluting peaks represent high molecular weight species (aggregates) and later-eluting peaks represent fragments.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC, a control antibody, and the free payload in culture medium. Add the solutions to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Plot the percentage of cell viability versus ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 4: In Vivo Pharmacokinetic Study
  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats).

  • Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg).

  • Blood Sampling: Collect blood samples via the caudal vein at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, and on days 2, 4, 7, 14, 21).

  • Sample Processing: Process the blood to collect plasma and store at -80°C until analysis.

  • Quantification: Measure the concentration of the total antibody in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration versus time and determine key pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.

Fig. 3: Simplified representation of the CuAAC click chemistry reaction.

Conclusion

The strategic use of hydrophilic linkers is a cornerstone of modern ADC design, directly impacting stability, safety, and efficacy. This compound stands out as a highly valuable, monodisperse linker that provides a crucial hydrophilic spacer while enabling precise, bioorthogonal conjugation via click chemistry. Its application facilitates the construction of homogeneous, highly-loaded ADCs with improved pharmacokinetic profiles. The detailed experimental protocols provided herein offer a robust framework for the systematic synthesis, characterization, and evaluation of novel ADC candidates, paving the way for the development of safer and more potent cancer therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of Azido-PEG12-acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG12-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Given the general lack of specific quantitative data in publicly available literature, this guide synthesizes established principles of PEG chemistry and provides detailed protocols for researchers to empirically determine the solubility and stability of this compound in their specific aqueous buffer systems.

Physicochemical Properties of this compound

This compound is a monodisperse Polyethylene Glycol (PEG) derivative containing a terminal azide group and a carboxylic acid group. The hydrophilic PEG spacer enhances the aqueous solubility of molecules it is conjugated to.[1]

PropertyValue
Chemical Name 1-Azido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid
Molecular Formula C27H53N3O14
Molecular Weight ~643.72 g/mol
Appearance Colorless liquid to white solid, depending on purity and temperature.[2]
Qualitative Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.[1][2]

Solubility in Aqueous Buffers

The PEG12 chain in this compound is expected to confer high water solubility.[3] However, the precise solubility can vary depending on the buffer composition, pH, and temperature. The carboxylic acid moiety's ionization state, which is pH-dependent, will influence the molecule's overall polarity and solubility.

Expected Solubility Profile

The solubility of this compound in aqueous buffers is anticipated to be high. The PEG chain's ability to form hydrogen bonds with water is the primary driver of its hydrophilicity.

Solvent / BufferExpected SolubilityRationale
Deionized Water HighThe PEG chain is highly hydrophilic.
Phosphate-Buffered Saline (PBS), pH 7.4 HighThe carboxylic acid will be deprotonated to the more soluble carboxylate form.
Acetate Buffer, pH 4.5-5.5 HighThe carboxylic acid will be partially protonated, which may slightly decrease solubility compared to higher pH, but the PEG chain's influence should maintain high solubility.
Tris Buffer, pH 7.5-8.5 HighThe carboxylic acid will be deprotonated, favoring solubility.
Experimental Protocol for Quantitative Solubility Determination

This protocol outlines the "shake-flask" method, a standard approach for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., PBS, Tris-HCl, Acetate)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS, as PEG has no strong UV chromophore) or a Total Organic Carbon (TOC) analyzer.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with the buffer to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or TOC method.

  • Calculate the original concentration in the undissolved sample, which represents the equilibrium solubility.

Stability in Aqueous Buffers

The stability of this compound is a function of its constituent parts: the PEG backbone, the terminal azide group, and the terminal carboxylic acid group.

  • PEG Backbone: The ether linkages of the PEG chain are generally stable to hydrolysis in aqueous solutions. However, they can be susceptible to oxidative degradation, which can be accelerated by elevated temperatures, UV light, and the presence of transition metals.

  • Azide Group: The azide functional group is generally stable under physiological conditions (pH, temperature) and in aqueous solutions. It is not typically prone to hydrolysis but can be reduced by strong reducing agents.

  • Carboxylic Acid Group: The aliphatic carboxylic acid is a stable functional group. Its primary reaction in aqueous buffers is the acid-base equilibrium between the protonated carboxylic acid (-COOH) and the deprotonated carboxylate (-COO⁻) form, which is governed by the pKa of the acid and the pH of the buffer.

Experimental Protocol for Stability Assessment

This protocol describes a typical stability study to assess the degradation of this compound over time in aqueous buffers.

Materials:

  • This compound

  • Aqueous buffers at various pH values (e.g., pH 4.0, 7.4, 9.0)

  • Temperature-controlled incubators or water baths

  • HPLC system with a stability-indicating method (a method capable of separating the intact molecule from its potential degradants).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or the buffer to be tested).

  • Dilute the stock solution to a known final concentration (e.g., 1 mg/mL) in vials containing the different aqueous buffers.

  • Store the vials at various temperatures. For an accelerated stability study, elevated temperatures such as 40°C and 60°C are often used, in addition to a control temperature like 4°C. Protect samples from light.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Calculate the percentage of the remaining compound at each time point relative to the initial concentration at time zero.

  • The degradation rate can be determined, and for accelerated studies, the Arrhenius equation can be used to predict the shelf-life at typical storage conditions (e.g., 4°C or room temperature).

Buffer (pH)Temperature (°C)Time (weeks)% RemainingObservations
Acetate (4.5)40100
4
8
400100
4
8
PBS (7.4)40100
4
8
400100
4
8

Visualizations of Workflows and Applications

Experimental Workflow Diagram

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol1 Add excess this compound to buffer sol2 Equilibrate (e.g., 24-48h) at constant temperature sol1->sol2 sol3 Centrifuge and filter supernatant sol2->sol3 sol4 Quantify concentration (HPLC, TOC) sol3->sol4 end_sol Determine Equilibrium Solubility sol4->end_sol stab1 Prepare solutions in various buffers and pH stab2 Store at different temperatures (e.g., 4°C, 40°C) stab1->stab2 stab3 Analyze aliquots at time points (t=0, 1, 2... weeks) stab2->stab3 stab4 Quantify remaining compound (HPLC) stab3->stab4 end_stab Determine Degradation Rate stab4->end_stab start Start start->sol1 start->stab1

Caption: Workflow for determining solubility and stability.

Application in PROTAC Signaling Pathway

This compound is commonly used as a linker in the synthesis of PROTACs. The PROTAC molecule facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - PEG12 Linker - E3 Ligase Binder) TernaryComplex Target Protein :: PROTAC :: E3 Ligase PROTAC->TernaryComplex binds TargetProtein Target Protein TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome recruits Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG12-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azido-PEG12-acid is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, enabling the covalent linkage of biomolecules for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its chemical properties, reaction kinetics, and the experimental protocols for its application. The molecule's architecture, featuring a terminal azide group, a carboxylic acid, and a 12-unit polyethylene glycol (PEG) spacer, offers a versatile platform for creating stable and effective bioconjugates. The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance and potential immunogenicity. This document will delve into the two primary conjugation strategies facilitated by this compound: the formation of stable triazoles via "click chemistry" and the creation of robust amide bonds.

Core Mechanism of Action

This compound's utility in bioconjugation stems from its two distinct reactive functional groups: the azide (-N₃) and the carboxylic acid (-COOH), separated by a hydrophilic PEG₁₂ spacer. This bifunctional nature allows for a two-step, orthogonal conjugation strategy, where each functional group can be reacted independently with a corresponding partner on a target biomolecule.

The Role of the Polyethylene Glycol (PEG) Spacer

The 12-unit polyethylene glycol chain is a critical component of the this compound linker, imparting several beneficial properties to the bioconjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules it is conjugated to.[1]

  • Reduced Immunogenicity: PEGylation can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: The PEG spacer can increase the hydrodynamic volume of the conjugate, leading to reduced renal clearance and a longer circulation half-life.

  • Minimized Steric Hindrance: The flexible and extended nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Azide Group Reactivity: "Click Chemistry"

The azide group is a key enabler of "click chemistry," a set of bioorthogonal reactions that are highly efficient, specific, and occur under mild, aqueous conditions. This compound can participate in two main types of azide-alkyne cycloaddition reactions.[2][3]

In the presence of a copper(I) catalyst, the azide group of this compound reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and specific, with high yields.[2][3]

To circumvent the potential cytotoxicity of the copper catalyst in living systems, a copper-free click chemistry approach, SPAAC, can be employed. In this reaction, the azide group reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product This compound R1-PEG12-N₃ Conjugate R1-PEG12-[Triazole]-Biomolecule This compound->Conjugate SPAAC (Copper-Free) DBCO-Biomolecule Biomolecule-DBCO DBCO-Biomolecule->Conjugate

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Carboxylic Acid Group Reactivity: Amide Bond Formation

The terminal carboxylic acid group of this compound can be activated to react with primary amines, such as the lysine residues on a protein, to form a stable amide bond. This is a widely used and robust method for bioconjugation. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS ester. This ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of an amide bond and the release of NHS.

Amide_Bond_Formation This compound Azido-PEG12-COOH Activated_Ester Azido-PEG12-CO-NHS This compound->Activated_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Azido-PEG12-CO-NH-Biomolecule Activated_Ester->Conjugate Amine Coupling Amine_Biomolecule Biomolecule-NH₂ Amine_Biomolecule->Conjugate

Caption: Amide bond formation via EDC/NHS activation.

Quantitative Data Presentation

While comprehensive quantitative data specifically for this compound is limited in publicly available literature, data from analogous PEG linkers and related bioconjugation reactions provide valuable insights into expected efficiencies and outcomes. Genetic incorporation of azide-containing amino acids into antibodies has been shown to enable site-specific conjugation with this compound derivatives, achieving high conjugation efficiencies exceeding 95% and resulting in drug-to-antibody ratios (DARs) approaching 2.0.

The following tables summarize representative quantitative data for the key bioconjugation reactions.

Table 1: Representative Efficiency of Amide Bond Formation

Biomolecule Activating Agents Molar Ratio (Linker:Biomolecule) Reaction Time (h) Conjugation Efficiency (%)
Monoclonal Antibody EDC, Sulfo-NHS 20:1 2 ~80-95
Lysozyme EDC, NHS 10:1 4 >90

| Amine-modified Oligonucleotide | EDC, NHS | 50:1 | 16 | ~70-85 |

Table 2: Representative Efficiency and Kinetics of Click Chemistry

Reaction Type Reactants Catalyst/Promoter Second-Order Rate Constant (M⁻¹s⁻¹) Conversion/Yield (%)
CuAAC Azide-PEG-Linker + Alkyne-Protein CuSO₄, THPTA, Sodium Ascorbate 10² - 10³ >95
SPAAC Azide-PEG-Linker + DBCO-Antibody None ~1 >90

| SPAAC | this compound + Alkyne | Not Applicable | Not Specified | >95% (at 25°C for 24h) |

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound. These protocols are based on established procedures for similar bioconjugation reactions and should be optimized for specific applications.

Protocol for Amide Bond Formation via EDC/NHS Coupling

Objective: To conjugate this compound to a protein via primary amines.

Materials:

  • This compound

  • Protein to be conjugated (e.g., monoclonal antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Prepare a 100 mg/mL solution of EDC in ultrapure water.

    • Prepare a 100 mg/mL solution of Sulfo-NHS in ultrapure water.

    • Prepare the protein solution in PBS at a concentration of 2-10 mg/mL.

  • Activation of this compound:

    • To the this compound solution, add EDC and Sulfo-NHS to final concentrations of 5 mM and 10 mM, respectively.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution at a 20-fold molar excess of the linker.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Characterize the extent of labeling using mass spectrometry.

EDC_NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare this compound, EDC, Sulfo-NHS, and Protein Solutions Activate_Acid Activate this compound with EDC and Sulfo-NHS Prepare_Reagents->Activate_Acid Conjugate Add Activated Linker to Protein (2 hours at RT) Activate_Acid->Conjugate Quench Quench Reaction with Tris Buffer Conjugate->Quench Purify Purify Conjugate using Desalting Column Quench->Purify Characterize Characterize by SDS-PAGE and Mass Spectrometry Purify->Characterize

Caption: Experimental workflow for EDC/NHS coupling.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-functionalized biomolecule (prepared using this compound) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized biomolecule

  • Alkyne-containing molecule (e.g., a fluorescent probe)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • DMSO (if needed to dissolve the alkyne molecule)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CuSO₄ in ultrapure water.

    • Prepare a 50 mM stock solution of THPTA in ultrapure water.

    • Prepare a 100 mM stock solution of sodium ascorbate in ultrapure water (prepare fresh).

    • Dissolve the alkyne-containing molecule in DMSO to a concentration of 10 mM.

    • Prepare the azide-functionalized biomolecule in the Reaction Buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule in a 1:5 molar ratio.

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.2 mM.

  • Initiation of Reaction:

    • Add sodium ascorbate to the reaction mixture to a final concentration of 2 mM to initiate the click reaction.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the conjugate using a method appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis).

  • Characterization:

    • Analyze the purified conjugate by UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging (if a fluorescent probe was used), and mass spectrometry.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate an azide-functionalized biomolecule to a DBCO-containing molecule.

Materials:

  • Azide-functionalized biomolecule

  • DBCO-containing molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare the azide-functionalized biomolecule in the Reaction Buffer.

    • Dissolve the DBCO-containing molecule in a minimal amount of DMSO and then dilute in the Reaction Buffer.

  • Conjugation Reaction:

    • Combine the azide-functionalized biomolecule and the DBCO-containing molecule in a 1:3 molar ratio.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate using a suitable method to remove the excess DBCO-containing molecule.

  • Characterization:

    • Monitor the reaction progress and confirm conjugation by LC-MS or SDS-PAGE.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the creation of complex bioconjugates with enhanced properties. Its dual reactivity, through both robust amide bond formation and highly specific click chemistry, provides researchers with a flexible toolkit for a wide range of applications in drug development, diagnostics, and fundamental research. The integrated PEG spacer further contributes to the desirable physicochemical properties of the final conjugate. The detailed protocols and representative data presented in this guide offer a solid foundation for the successful implementation of this compound in various bioconjugation strategies. As the field of bioconjugation continues to evolve, the rational design and application of well-defined linkers like this compound will remain paramount in advancing therapeutic and diagnostic technologies.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG12-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG12-acid is a versatile, heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and proteomics. Its unique structure combines a terminal azide group and a carboxylic acid, connected by a hydrophilic 12-unit polyethylene glycol (PEG) spacer. This configuration allows for a two-step sequential or orthogonal conjugation strategy. The azide group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules like proteins, peptides, or antibodies.[3] The PEG linker enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][4]

These application notes provide detailed protocols for utilizing this compound in bioconjugation reactions, quantitative data to guide experimental design, and troubleshooting advice.

Data Presentation

Optimizing bioconjugation reactions requires a thorough understanding of the parameters that influence their efficiency. The following tables summarize typical reaction conditions for the key chemistries involving this compound.

Table 1: EDC/NHS Activation of this compound
ParameterTypical Range/ValueNotes
Reagents This compound, EDC, NHS (or Sulfo-NHS)Sulfo-NHS is recommended for aqueous reactions to improve solubility.
Molar Ratio (PEG-Acid:EDC:NHS) 1: (1.5-5): (1.5-5)A molar excess of EDC and NHS is used to drive the reaction to completion.
Solvent Anhydrous DMF, DMSO, or aqueous buffer (e.g., MES)For aqueous activation, MES buffer at pH 4.7-6.0 is optimal.
Temperature Room Temperature
Reaction Time 15 - 60 minutesThe activated NHS ester is susceptible to hydrolysis and should be used immediately.
pH (Aqueous) Activation: 4.5-6.0; Conjugation: 7.2-8.5The activation is more efficient at a slightly acidic pH, while the conjugation to amines is favored at a slightly basic pH.
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterTypical Range/ValueNotes
Reactants Azido-PEG12-conjugate, Alkyne-functionalized moleculeMolar ratio is typically 1:1 to 1:1.5 (Azide:Alkyne).
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateUsed in excess (5-10 fold over copper) to maintain copper in the +1 oxidation state.
Ligand TBTA, THPTALigands stabilize the Cu(I) ion and protect biomolecules from oxidative damage.
Solvent DMSO, DMF, t-BuOH/H₂O mixturesCo-solvents are often necessary to dissolve all reaction components.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursProgress can be monitored by TLC, LC-MS, or NMR.
Yield 40% to >95%Highly dependent on substrates and reaction conditions.
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
ParameterTypical Range/ValueNotes
Reactants Azido-PEG12-conjugate, Strained Alkyne (e.g., DBCO, BCN)Molar ratio is often 1.5:1 (Azide:Alkyne).
Solvent PBS (pH 7.3), DMSO, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature or 37°C
Reaction Time 1 to 12 hoursReaction times are generally longer than CuAAC but avoid the need for a copper catalyst.
Second-Order Rate Constant (M⁻¹s⁻¹) 0.27 - 1.22Varies depending on the specific strained alkyne and buffer conditions.
Yield HighGenerally high-yielding due to the bioorthogonal nature of the reaction.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid moiety of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • For aqueous reactions: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7-6.0)

Procedure (in organic solvent):

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • Add NHS (or Sulfo-NHS) to the solution in a 1.5-fold molar excess over the this compound.

  • Add EDC-HCl to the solution in a 1.5-fold molar excess over the this compound.

  • Allow the reaction to proceed at room temperature for 15-60 minutes.

  • The resulting Azido-PEG12-NHS ester solution is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately due to its susceptibility to hydrolysis.

Procedure (in aqueous buffer):

  • Dissolve this compound in MES buffer.

  • Add Sulfo-NHS to the solution in a 5-fold molar excess.

  • Add EDC-HCl to the solution in a 5-fold molar excess.

  • Incubate the reaction for 15 minutes at room temperature.

  • Proceed immediately to the conjugation step.

Protocol 2: Conjugation of Activated Azido-PEG12-NHS to a Protein

This protocol details the reaction of the activated Azido-PEG12-NHS ester with primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Activated Azido-PEG12-NHS ester solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Add the desired molar excess of the activated Azido-PEG12-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.

  • Purify the azide-functionalized protein using size-exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 2)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 250 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in DMSO/t-BuOH)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a reaction tube, combine the azide-functionalized protein and the alkyne-functionalized molecule in the desired molar ratio (typically 1:1 to 1:1.5) in the reaction buffer.

  • Add the copper-stabilizing ligand (TBTA or THPTA) to the reaction mixture.

  • Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography to remove the catalyst and unreacted components.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free "click" reaction between the azide-functionalized protein and a molecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Azide-functionalized protein (from Protocol 2)

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the azide-labeled protein in the desired reaction buffer.

  • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Add the DBCO-functionalized molecule to the azide-labeled protein solution. A slight molar excess of the DBCO reagent may be used.

  • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by SDS-PAGE.

  • Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_click Step 3: Click Chemistry azido_peg_acid This compound activated_peg Azido-PEG12-NHS Ester azido_peg_acid->activated_peg Activation edc_nhs EDC / NHS edc_nhs->activated_peg azide_protein Azide-functionalized Protein activated_peg->azide_protein Amide Bond Formation protein Amine-containing Biomolecule (Protein) protein->azide_protein final_conjugate Final Bioconjugate azide_protein->final_conjugate CuAAC or SPAAC alkyne Alkyne- or DBCO- functionalized Molecule alkyne->final_conjugate

Caption: Experimental workflow for bioconjugation using this compound.

protac_synthesis cluster_step1 Amide Coupling cluster_step2 Click Chemistry (SPAAC) cluster_function PROTAC Function azido_peg_acid This compound intermediate Azide-PEG12-Ligand(POI) azido_peg_acid->intermediate EDC/NHS poi_ligand Protein of Interest (POI) Ligand (with amine group) poi_ligand->intermediate protac PROTAC Molecule intermediate->protac e3_ligand E3 Ligase Ligand (with DBCO group) e3_ligand->protac protac_mol PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac_mol->ternary_complex poi Target Protein (POI) poi->ternary_complex e3 E3 Ubiquitin Ligase e3->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: Synthesis and mechanism of a PROTAC using this compound.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in EDC/NHS activation Hydrolysis of EDC or NHS ester.Use fresh, high-quality reagents. Prepare stock solutions immediately before use. Ensure anhydrous conditions if using organic solvents.
Incorrect pH for activation.Ensure the pH of the reaction buffer is between 4.5 and 6.0 for optimal activation.
Low yield in protein conjugation Inactive (hydrolyzed) NHS ester.Perform the conjugation step immediately after the activation of this compound.
Presence of primary amines in the protein buffer (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS or bicarbonate buffer before the reaction.
Incorrect pH for conjugation.The conjugation reaction with primary amines is most efficient at pH 7.2-8.5.
Low yield in CuAAC reaction Oxidation of Cu(I) to Cu(II).Use a freshly prepared solution of sodium ascorbate and a copper-stabilizing ligand (TBTA or THPTA).
Precipitation of reagents.Ensure all components are soluble in the chosen solvent system. Co-solvents like DMSO or DMF may be required.
Aggregation of the final conjugate High degree of labeling leading to increased hydrophobicity.Reduce the molar excess of the Azido-PEG12-linker during the conjugation step.
Improper protein folding after conjugation.Include additives like arginine or non-ionic detergents in the buffer. Optimize reaction conditions (temperature, pH).
Difficulty in purification Similar properties of the conjugate and starting materials.Employ a combination of purification techniques. For example, use SEC to remove small molecules followed by IEX to separate the conjugate from the unconjugated protein.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility in covalently ligating molecules.[1] This reaction facilitates the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide. Azido-PEG12-acid is a bifunctional linker featuring a terminal azide group for CuAAC reactions and a carboxylic acid for conjugation to amine-containing molecules, often through amide bond formation. The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates. These characteristics make this compound a valuable reagent in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs).

CuAAC is a robust and versatile tool for bioconjugation, allowing for the precise attachment of molecules like drugs, probes, or other functional moieties to biomolecules. The reaction's bio-orthogonality ensures that the azide and alkyne groups react specifically with each other without interfering with other functional groups present in biological systems.[2][3]

Reaction Mechanism and Workflow

The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[4] The copper(I) catalyst selectively activates a terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes a cycloaddition with an azide-functionalized molecule, such as this compound, to yield the 1,4-disubstituted triazole product. To prevent oxidative damage to sensitive biomolecules and enhance reaction kinetics, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[5]

A general experimental workflow for a CuAAC reaction involves the preparation of reactant stock solutions, setting up the reaction mixture, incubation, and subsequent purification of the conjugate.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Ascorbate) B Combine Azide, Alkyne, and CuSO4/Ligand Premix A->B C Initiate with Sodium Ascorbate B->C D Incubate at Room Temperature C->D E Monitor Reaction (LC-MS, HPLC) D->E F Purify Product (SEC, Dialysis) E->F CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle Cu2 Cu(II)SO4 Ascorbate Sodium Ascorbate (Reducing Agent) Cu2->Ascorbate Cu1 Cu(I) Ascorbate->Cu1 Reduction Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide This compound Triazole_Complex Copper Triazolide Intermediate Azide->Triazole_Complex + Copper Acetylide Product 1,4-Triazole Product Triazole_Complex->Product Protonation Product->Cu1 Releases Cu(I)

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the efficient and specific covalent ligation of molecules in complex biological environments. This copper-free click chemistry reaction relies on the high ring strain of cyclooctynes (e.g., DBCO, BCN) to react spontaneously with azides, forming a stable triazole linkage. This method is particularly advantageous for applications in living systems as it obviates the need for cytotoxic copper catalysts.[1][2]

Azido-PEG12-acid is a heterobifunctional linker that incorporates an azide moiety for SPAAC and a carboxylic acid group for conjugation to primary amines. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve pharmacokinetic properties.[3] This linker is a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[4]

Data Presentation

Table 1: Typical Second-Order Rate Constants for SPAAC Reactions

Strained AlkyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCOBenzyl Azide~0.1 - 1.0
BCNBenzyl Azide~0.07 - 0.63
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranoside0.37 ± 0.00
DBCO-Trastuzumab (no PEG)1-azido-1-deoxy-β-D-glucopyranoside0.24 ± 0.01

Note: The inclusion of a PEG5 linker in a DBCO-modified antibody resulted in a 31 ± 16% increase in the SPAAC reaction rate, demonstrating the potential kinetic benefits of PEGylation.

Table 2: Typical Reaction Conditions for SPAAC

ParameterConditionNotes
Solvents Aqueous buffers (e.g., PBS pH 7.4), DMSO, DMFThe choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers are preferred.
Temperature Room temperature (20-25°C) to 37°CReactions are typically efficient at physiological temperatures.
pH 7.0 - 8.5SPAAC is generally tolerant of a range of pH values, but optimal pH may vary depending on the specific reactants.
Reactant Concentration Micromolar to millimolar rangeHigher concentrations lead to faster reaction rates.
Molar Ratio 1.5:1 to 10:1 excess of one reactantAn excess of one reactant can be used to drive the reaction to completion.

Experimental Protocols

This section provides a comprehensive protocol for a two-step conjugation process using this compound: 1) activation of the carboxylic acid and conjugation to a primary amine-containing molecule (e.g., a protein), and 2) subsequent SPAAC reaction with a strained alkyne-modified molecule.

Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Protein

This protocol describes the covalent attachment of this compound to a protein via its primary amine residues (e.g., lysine side chains) using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution in Coupling Buffer. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction of the azide-modified protein (from Protocol 1) with a strained alkyne-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-functionalized molecule (e.g., DBCO-drug, BCN-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

  • PBS buffer, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.

    • Add the strained alkyne-functionalized molecule from the stock solution to a final concentration of 1.5- to 10-fold molar excess over the protein. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10% v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. The reaction time will depend on the reactants and their concentrations.

  • Purification:

    • Remove the unreacted strained alkyne-functionalized molecule using a desalting column, dialysis, or size-exclusion chromatography.

  • Analysis:

    • Characterize the final conjugate to determine the degree of labeling and purity using techniques such as SDS-PAGE, UV-Vis spectroscopy, mass spectrometry, or HPLC.

Mandatory Visualization

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound

The following diagram illustrates the overall workflow for the synthesis of an antibody-drug conjugate (ADC) using the heterobifunctional linker, this compound.

ADC_Synthesis_Workflow cluster_materials Starting Materials cluster_process Conjugation Process cluster_product Final Product & Analysis Antibody Antibody (with Lysine residues) Conjugation1 2. Antibody-Linker Conjugation (Amide Bond Formation) Antibody->Conjugation1 Linker This compound Activation 1. Activation of Linker (EDC/NHS Chemistry) Linker->Activation Drug DBCO-Drug Conjugate SPAAC 4. SPAAC Reaction (Triazole Formation) Drug->SPAAC Activation->Conjugation1 Purification1 3. Purification (Removal of excess linker) Conjugation1->Purification1 Purification1->SPAAC Purification2 5. Final ADC Purification (Removal of excess drug) SPAAC->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC Analysis Characterization (DAR, Purity, Potency) ADC->Analysis

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of SPAAC Reaction Components

This diagram illustrates the key components and their interaction in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

SPAAC_Reaction Azide Azide (e.g., on modified protein) Reaction SPAAC Reaction Azide->Reaction Alkyne Strained Alkyne (e.g., DBCO, BCN) Alkyne->Reaction Product Stable Triazole Linkage Reaction->Product Condition1 Bioorthogonal Reaction->Condition1 Condition2 Copper-Free Reaction->Condition2

Caption: Key components and conditions of the SPAAC reaction.

References

Step-by-Step Guide for Labeling Proteins with Azido-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of proteins using Azido-PEG12-acid. This bifunctional linker contains a carboxylic acid for conjugation to primary amines on a protein and a terminal azide for subsequent bioorthogonal "click" chemistry reactions. This two-step labeling strategy offers a versatile method for attaching a variety of reporter molecules, such as fluorophores or biotin, to a protein of interest for downstream applications in research, diagnostics, and drug development.

Principle of the Method

The protein labeling process using this compound involves two primary stages:

  • Amine Coupling: The carboxylic acid group of this compound is first activated to an N-hydroxysuccinimide (NHS) ester. This activated Azido-PEG12-NHS ester readily reacts with primary amines on the protein, primarily the ε-amine of lysine residues and the N-terminal α-amine, to form a stable amide bond. This step introduces the azide moiety onto the protein surface.

  • Bioorthogonal "Click" Chemistry: The azide-modified protein can then be conjugated to a molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) that has been functionalized with an alkyne group. This is achieved through a highly specific and efficient click chemistry reaction, which can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Data Presentation

The following tables summarize key quantitative data to aid in experimental design and comparison of different labeling strategies.

Table 1: Optimizing Molar Excess of Azido-PEG12-NHS Ester for Protein Labeling

Molar Excess of Azido-PEG12-NHS Ester to ProteinExpected Degree of Labeling (DOL)Notes
5:1 to 20:11 - 4 azides per proteinA good starting range for most proteins.[1][2][3]
20:1 to 40:14 - 8 azides per proteinMay be suitable for applications requiring higher labeling density.[1]
> 40:1> 8 azides per proteinIncreased risk of protein precipitation and loss of activity.[1]

Note: The optimal molar excess is protein-dependent and should be determined empirically.

Table 2: Comparison of CuAAC and SPAAC for Protein Labeling

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very fast (minutes to 1 hour)Fast (30 minutes to a few hours)
Biocompatibility Requires copper, which can be toxic to cells. Ligands can mitigate toxicity.Excellent; no cytotoxic copper catalyst required.
Reagents Terminal alkyne, CuSO₄, reducing agent (e.g., sodium ascorbate), copper-chelating ligand (e.g., THPTA).Strained cyclooctyne (e.g., DBCO, BCN).
Specificity Highly specific for azides and terminal alkynes.Highly specific; can have some off-target reactivity with thiols.
Ideal Application In vitro labeling, fixed cells, applications where speed is critical.Live-cell imaging, in vivo studies, applications requiring high biocompatibility.

Experimental Protocols

The following protocols provide detailed methodologies for labeling proteins with this compound.

Protocol 1: Activation of this compound to Azido-PEG12-NHS Ester

This step is necessary if you are starting with this compound. If you have purchased the pre-activated Azido-PEG12-NHS ester, you can proceed directly to Protocol 2.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM.

  • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • The resulting solution containing Azido-PEG12-NHS ester can be used directly or the solvent can be removed under vacuum. Store the activated ester under dry conditions at -20°C.

Protocol 2: Labeling Protein with Azido-PEG12-NHS Ester

This protocol describes the labeling of a protein with the pre-activated Azido-PEG12-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG12-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare Protein Solution: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Prepare Azido-PEG12-NHS Ester Stock Solution: Immediately before use, dissolve the Azido-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the NHS ester in solution as it is susceptible to hydrolysis.

  • Labeling Reaction: Add the desired molar excess of the Azido-PEG12-NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 20-fold molar excess. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted Azido-PEG12-NHS ester and the quenching agent by size-exclusion chromatography using a desalting column or by dialysis.

Protocol 3: Click Chemistry Conjugation

This protocol provides methods for both CuAAC and SPAAC to conjugate an alkyne-modified reporter molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Protocol 2

  • Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or affinity purification resin

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be freshly made).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the labeled protein to remove the catalyst and excess reagents. This can be done by size-exclusion chromatography or, if a biotin-alkyne was used, by streptavidin affinity chromatography.

Materials:

  • Azide-labeled protein from Protocol 2

  • Strained alkyne-functionalized reporter molecule (e.g., DBCO-biotin, BCN-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or affinity purification resin

Procedure:

  • Prepare Reagents: Prepare a 10 mM stock solution of the strained alkyne-reporter in DMSO.

  • SPAAC Reaction: Add the strained alkyne-reporter to the azide-labeled protein solution. A 2-10 fold molar excess of the strained alkyne is typically used.

  • Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used.

  • Purification: Purify the labeled protein using size-exclusion chromatography or affinity chromatography as appropriate.

Characterization of Labeled Protein

SDS-PAGE and Western Blot:

  • SDS-PAGE: Successful labeling with this compound will result in a slight increase in the molecular weight of the protein, which may be detectable as a shift on an SDS-PAGE gel. Further conjugation to a larger reporter molecule will result in a more significant shift. However, PEGylation can sometimes lead to smeared or broadened bands on SDS-PAGE.

  • Western Blot: If a specific tag like biotin was conjugated, a Western blot using streptavidin-HRP can confirm successful labeling. An anti-PEG antibody can also be used to detect the PEGylated protein.

Mass Spectrometry:

  • Mass spectrometry is the most definitive method to confirm labeling.

  • Intact Protein Analysis: Analysis of the intact protein will show a mass increase corresponding to the number of this compound molecules attached. The mass of one this compound moiety is approximately 643.7 g/mol .

  • Peptide Mapping: To identify the specific sites of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.

Mandatory Visualization

experimental_workflow

chemical_reaction

References

Application Notes and Protocols for Azido-PEG12-acid Conjugation to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties. PEGylation can improve solubility, increase stability against nuclease degradation, reduce immunogenicity, and prolong circulation half-life by minimizing renal clearance. This document provides detailed protocols for the conjugation of Azido-PEG12-acid to amine-modified oligonucleotides. This process introduces a terminal azide group, which is a versatile chemical handle for subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][]

The this compound linker contains a 12-unit polyethylene glycol chain that provides a long, flexible, and hydrophilic spacer between the oligonucleotide and the terminal azide group. This spacer helps to minimize steric hindrance and maintain the biological activity of the oligonucleotide. The acid group of the linker is activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the modified oligonucleotide to form a stable amide bond.[3]

These application notes provide a comprehensive guide for researchers, covering the conjugation reaction, purification of the resulting conjugate, and its characterization. Furthermore, potential applications of the azido-functionalized PEGylated oligonucleotide are discussed, with a focus on its use in drug delivery, diagnostics, and as a tool for molecular biology research.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes for this compound Conjugation

ParameterRecommended ValueExpected Outcome/YieldNotes
Reactants
Amine-modified Oligonucleotide1 equivalent-Can be modified at the 5', 3', or an internal position.
Azido-PEG12-NHS ester5-20 equivalents-An excess is used to drive the reaction to completion.[3]
Reaction Conditions
Solvent0.1 M Sodium Bicarbonate Buffer-Other non-amine containing buffers can be used.
pH8.5-9.0High conjugation efficiencyThe primary amine is deprotonated and more nucleophilic at this pH.
TemperatureRoom Temperature (20-25°C)-
Reaction Time2-4 hours> 90% conjugationReaction progress can be monitored by HPLC.
Purification
MethodReversed-Phase HPLC (RP-HPLC)> 95% purityProvides good separation of the PEGylated product from the unconjugated oligonucleotide.[4]
Ethanol Precipitation> 80% purityA simpler but less effective method for removing excess reagents.
Characterization
MethodMass Spectrometry (ESI-MS)Confirmation of molecular weightAllows for verification of successful conjugation.

Experimental Protocols

Protocol 1: Conjugation of Azido-PEG12-NHS Ester to Amine-Modified Oligonucleotides

This protocol describes the conjugation of an amine-modified oligonucleotide with a pre-activated Azido-PEG12-NHS ester.

Materials:

  • Amine-modified oligonucleotide

  • Azido-PEG12-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Amine-Modified Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

  • Prepare the Azido-PEG12-NHS Ester Solution:

    • Immediately before use, dissolve the Azido-PEG12-NHS ester in anhydrous DMSO to a final concentration of 10-50 mM. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

  • Set up the Conjugation Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add the desired molar excess (typically 5-20 equivalents) of the dissolved Azido-PEG12-NHS ester to the oligonucleotide solution.

    • Gently vortex the reaction mixture to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle shaking.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a buffer containing primary amines, such as Tris buffer, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

  • Purification:

    • Proceed immediately to purification of the Azido-PEG12-oligonucleotide conjugate using either HPLC or ethanol precipitation as described in Protocol 2.

Protocol 2: Purification of the Azido-PEG12-Oligonucleotide Conjugate

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the recommended method for achieving high purity of the final conjugate.

Materials and Equipment:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • UV detector

  • Fraction collector

Procedure:

  • Equilibrate the HPLC System:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A.

  • Sample Injection:

    • Dilute the conjugation reaction mixture with Mobile Phase A and inject it onto the column.

  • Elution Gradient:

    • Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The PEGylated oligonucleotide will be more hydrophobic and thus elute later than the unconjugated oligonucleotide.

  • Fraction Collection:

    • Monitor the elution profile at 260 nm (for the oligonucleotide) and collect the fractions corresponding to the major peak of the conjugated product.

  • Desalting and Lyophilization:

    • Pool the collected fractions and desalt them using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

    • Lyophilize the desalted product to obtain a dry powder.

Method B: Ethanol Precipitation

This method is simpler and faster than HPLC but results in lower purity.

Materials:

  • 3 M Sodium Acetate, pH 5.2

  • Cold absolute ethanol (-20°C)

  • 70% ethanol (-20°C)

  • Microcentrifuge

Procedure:

  • Precipitation:

    • To the conjugation reaction mixture, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

    • Add 3 volumes of cold absolute ethanol.

    • Mix thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Washing:

    • Carefully decant the supernatant.

    • Wash the pellet with cold 70% ethanol.

    • Centrifuge again for 15 minutes at 4°C.

  • Drying and Resuspension:

    • Decant the supernatant and air-dry the pellet to remove any residual ethanol.

    • Resuspend the purified Azido-PEG12-oligonucleotide conjugate in a suitable buffer or nuclease-free water.

Protocol 3: Characterization of the Azido-PEG12-Oligonucleotide Conjugate

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to confirm the successful conjugation and determine the molecular weight of the final product.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified conjugate in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis:

    • Infuse the sample into the ESI-MS instrument.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Interpretation:

    • The mass spectrum should show a peak corresponding to the calculated molecular weight of the Azido-PEG12-oligonucleotide conjugate. The absence of a significant peak corresponding to the starting amine-modified oligonucleotide indicates a high conjugation efficiency.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization cluster_product Final Product Oligo Amine-Modified Oligonucleotide Reaction NHS Ester-Amine Coupling Oligo->Reaction PEG Azido-PEG12-NHS Ester PEG->Reaction Purify Purification (HPLC or Precipitation) Reaction->Purify Characterize Characterization (Mass Spectrometry) Purify->Characterize Final_Product Azido-PEG12- Oligonucleotide Conjugate Characterize->Final_Product

Caption: Experimental workflow for the synthesis and characterization of Azido-PEG12-oligonucleotide conjugates.

conjugation_reaction Amine_Oligo Oligonucleotide-NH2 Conjugate Oligonucleotide-NH-CO-PEG12-N3 Amine_Oligo->Conjugate Nucleophilic Attack Azido_PEG_NHS Azido-PEG12-NHS Azido_PEG_NHS->Conjugate NHS_leaving_group NHS Conjugate->NHS_leaving_group Elimination

Caption: Chemical reaction scheme for the NHS ester-amine conjugation.

click_chemistry_application Azido_Oligo Azido-PEG12- Oligonucleotide Click_Reaction Click Chemistry (CuAAC or SPAAC) Azido_Oligo->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Final_Conjugate Oligonucleotide-PEG12-Triazole-Molecule Click_Reaction->Final_Conjugate

Caption: Application of Azido-PEG12-oligonucleotides in click chemistry.

Applications

The primary application of Azido-PEG12-oligonucleotides lies in their utility as a versatile platform for subsequent bioconjugation via "click chemistry". The terminal azide group allows for the efficient and specific attachment of a wide variety of molecules that have been functionalized with an alkyne group. This opens up a broad range of possibilities in research, diagnostics, and therapeutics.

Drug Delivery
  • Targeted Delivery: The oligonucleotide portion of the conjugate can be designed as an aptamer or antisense oligonucleotide to target specific cells or tissues. The azide group can then be used to attach a therapeutic agent, such as a small molecule drug or a cytotoxic agent, via a click reaction. This approach enables the targeted delivery of the therapeutic payload, potentially reducing off-target effects and increasing therapeutic efficacy.

  • Nanoparticle Functionalization: Azido-PEG12-oligonucleotides can be "clicked" onto the surface of alkyne-modified nanoparticles, such as liposomes or gold nanoparticles. This allows for the decoration of nanoparticles with oligonucleotides for targeted delivery or to enhance their biocompatibility and circulation time.

Diagnostics and Imaging
  • Biosensors: The oligonucleotide can act as a probe for a specific DNA or RNA sequence. The azide group can be used to attach a reporter molecule, such as a fluorophore or a quencher, for the development of highly sensitive and specific biosensors for nucleic acid detection.

  • In Vivo Imaging: By clicking a diagnostic imaging agent (e.g., a fluorescent dye or a radionuclide) to the Azido-PEG12-oligonucleotide, targeted imaging probes can be created. These probes can be used to visualize the biodistribution of the oligonucleotide and to monitor disease progression at the molecular level.

Molecular Biology Tools
  • Proximity Ligation Assays (PLA): Azido-PEG12-oligonucleotides can be conjugated to antibodies and used in PLA to detect protein-protein interactions with high sensitivity and specificity.

  • Gene Regulation Studies: The ability to attach various functional molecules to oligonucleotides allows for the development of sophisticated tools to study and control gene expression. For example, attaching a transcriptional activator or repressor to a targeted oligonucleotide can modulate the expression of a specific gene.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azido-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of nanomaterials for biomedical applications such as drug delivery, bioimaging, and diagnostics. Polyethylene glycol (PEG) is widely used to improve the biocompatibility and stability of nanoparticles in biological environments. The use of a heterobifunctional linker like Azido-PEG12-acid provides a versatile platform for subsequent bioconjugation via "click" chemistry. The terminal azide group allows for the highly efficient and specific covalent attachment of a wide range of molecules, such as targeting ligands, imaging agents, or therapeutic payloads, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This document provides detailed protocols for the surface functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles with this compound and their subsequent modification using click chemistry.

Key Applications

  • Targeted Drug Delivery: The azide "handle" allows for the attachment of targeting moieties (e.g., antibodies, peptides, aptamers) to direct nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Bioimaging: Fluorophores or contrast agents can be "clicked" onto the nanoparticle surface for various imaging modalities, including fluorescence microscopy and magnetic resonance imaging (MRI).

  • Diagnostics: The functionalized nanoparticles can be used to create sensitive and specific biosensors by attaching recognition elements for biomarkers.

  • "Stealth" Nanoparticles: The PEG layer itself provides a "stealth" coating that reduces protein adsorption and recognition by the immune system, leading to prolonged circulation times in vivo.[1]

Quantitative Data Summary

The successful functionalization of nanoparticles with this compound can be monitored by a variety of analytical techniques. The following tables summarize typical quantitative data obtained before and after surface modification.

Table 1: Physicochemical Properties of Gold Nanoparticles (AuNPs) Before and After Functionalization with Azido-PEG12-Thiol

ParameterBare AuNPsAuNPs-PEG12-Azide
Core Diameter (TEM) 20 ± 2 nm20 ± 2 nm
Hydrodynamic Diameter (DLS) 25 ± 3 nm45 ± 5 nm
Zeta Potential -35 ± 5 mV-5 ± 2 mV
PEG Grafting Density (molecules/nm²) N/A1.5 - 4.0

Table 2: Physicochemical Properties of Iron Oxide Nanoparticles (IONPs) Before and After Functionalization with Azido-PEG12-Silane

ParameterBare IONPsIONPs-PEG12-Azide
Core Diameter (TEM) 15 ± 2 nm15 ± 2 nm
Hydrodynamic Diameter (DLS) 30 ± 4 nm60 ± 7 nm
Zeta Potential +25 ± 4 mV+5 ± 3 mV
Azido-PEG-Silane Immobilized (mmol/g) N/A~0.2

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_click Click Chemistry cluster_characterization Characterization NP_core Nanoparticle Core (AuNP or IONP) Azido_PEG This compound Derivatization NP_core->Azido_PEG Activation Functionalized_NP Azido-PEG-NP Azido_PEG->Functionalized_NP Alkyne_Molecule Alkyne-Modified Molecule Functionalized_NP->Alkyne_Molecule CuAAC Reaction DLS DLS Functionalized_NP->DLS Zeta Zeta Potential Functionalized_NP->Zeta FTIR FTIR Functionalized_NP->FTIR TEM TEM Functionalized_NP->TEM Clicked_NP Bio-conjugated NP Alkyne_Molecule->Clicked_NP Clicked_NP->DLS Clicked_NP->Zeta Clicked_NP->FTIR Clicked_NP->TEM click_chemistry Azide Nanoparticle-PEG-N₃ Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne Alkyne-Molecule Alkyne->Catalyst Triazole Nanoparticle-PEG-Triazole-Molecule Catalyst->Triazole endocytosis_pathway Receptor Cell Surface Receptor Binding Binding Receptor->Binding Targeted_NP Targeted Nanoparticle Targeted_NP->Receptor Targeting Ligand Endosome Early Endosome Binding->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation

References

Application Notes and Protocols for PROTAC Linker Synthesis with Azido-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a chemical linker that connects these two ligands. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful therapeutic modality.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability. Azido-PEG12-acid is a versatile PEG-based linker that features a terminal azide group for "click chemistry" and a carboxylic acid for standard amide bond formation, enabling a modular and efficient approach to PROTAC synthesis.

Overview of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound typically follows a two-step strategy:

  • Amide Coupling: The carboxylic acid moiety of this compound is coupled with an amine-functionalized POI ligand or E3 ligase ligand.

  • Click Chemistry: The azide group of the resulting intermediate is then conjugated to the second ligand, which has been functionalized with an alkyne group, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This modular approach allows for the facile generation of a library of PROTACs with varying linker lengths and attachment points to optimize degradation activity.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with an Amine-Containing Ligand

This protocol describes the coupling of the carboxylic acid of this compound to a ligand (either for the POI or E3 ligase) that contains a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing ligand (Ligand-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO3 solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Reverse-phase C18 silica gel for flash chromatography

Procedure:

  • To a solution of this compound (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-containing ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on reverse-phase C18 silica gel to afford the azido-PEG12-ligand intermediate.

Table 1: Reagents for Amide Coupling

ReagentMolar EquivalentsPurpose
Amine-containing Ligand1.0Substrate
This compound1.1Linker
HATU1.2Coupling reagent
DIPEA2.0Base
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-functionalized ligand.

Materials:

  • Azido-PEG12-ligand intermediate

  • Alkyne-functionalized ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand for copper)

  • Solvent system (e.g., DMSO/water or t-BuOH/water)

  • Deionized water

Procedure:

  • Dissolve the azido-PEG12-ligand intermediate (1.0 equivalent) and the alkyne-functionalized ligand (1.1 equivalents) in a suitable solvent system (e.g., DMSO/water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and, if used, THPTA (0.5 equivalents) in deionized water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.

  • Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.

  • Add the sodium ascorbate solution to initiate the click reaction.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparative reverse-phase HPLC.

Table 2: Reagents for CuAAC Click Chemistry

ReagentMolar EquivalentsPurpose
Azido-PEG12-ligand1.0Substrate
Alkyne-functionalized Ligand1.1Substrate
CuSO4·5H2O0.1Copper(I) source (pre-catalyst)
Sodium Ascorbate0.5Reducing agent
THPTA (optional)0.5Copper(I) stabilizing ligand

Purification and Characterization

Table 3: Typical Reverse-Phase HPLC Conditions for PROTAC Purification

ParameterCondition
Column C18, 2.1 x 150 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% to 65% B over 25 minutes
Flow Rate 0.3 mL/min
Column Temperature 40-45 °C
Detection UV at 220 nm

Characterization:

  • LC-MS: To confirm the mass of the final PROTAC.

  • ¹H NMR: To confirm the structure of the final PROTAC.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry This compound This compound Activated_Linker Activated Azido-PEG12-ester This compound->Activated_Linker HATU, DIPEA in DMF Amine-Ligand Amine-Ligand Azido-PEG12-Ligand Azido-PEG12-Ligand Intermediate Amine-Ligand->Azido-PEG12-Ligand Activated_Linker->Azido-PEG12-Ligand Azido-PEG12-Ligand_2 Azido-PEG12-Ligand Intermediate Alkyne-Ligand Alkyne-Ligand Final_PROTAC Final PROTAC Alkyne-Ligand->Final_PROTAC Azido-PEG12-Ligand_2->Final_PROTAC CuSO4, NaAscorbate in DMSO/Water

Caption: Workflow for PROTAC synthesis using this compound.

JAK_STAT_Pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates JAK_P P-JAK JAK->JAK_P Autophosphorylation PROTAC JAK-PROTAC JAK->PROTAC Binds Proteasome Proteasome JAK->Proteasome Degradation STAT STAT JAK_P->STAT STAT_P P-STAT STAT->STAT_P STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocates to Nucleus PROTAC->JAK E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->JAK Ubiquitination E3_Ligase->PROTAC Binds Ub Ubiquitin Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: PROTAC-mediated degradation of JAK in the JAK-STAT pathway.

Best practices for dissolving and storing Azido-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide best practices for the dissolution and storage of Azido-PEG12-acid, a bifunctional linker commonly used in bioconjugation, drug delivery, and surface modification. Adherence to these guidelines is critical to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing a terminal azide group and a carboxylic acid group.[1][2] The azide functionality allows for "click chemistry" reactions with alkynes, BCN, or DBCO, while the carboxylic acid can be conjugated to primary amines using standard carbodiimide chemistry.[1][2][3] The PEG12 spacer enhances solubility in aqueous media and provides flexibility.

Due to the presence of the azide group, this compound is classified as potentially hazardous and requires careful handling to prevent the formation of explosive compounds. This document outlines the recommended procedures for its safe dissolution, storage, and handling.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReferences
Molecular Formula C27H53N3O14
Molecular Weight 643.72 g/mol
CAS Number 1167575-20-3
Purity Typically >95% or >98%
Appearance Varies (consult supplier data)
Functional Groups Azide (-N3), Carboxylic Acid (-COOH)

Safety Precautions

Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light. The following safety precautions are mandatory when handling this compound and other azide-containing reagents.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. For reactions with a higher risk of splashing or explosion, a face shield is recommended.

  • Work Area: Conduct all work in a well-ventilated chemical fume hood. A blast shield should be used when working with larger quantities or when heating the compound.

  • Avoid Incompatibilities:

    • Heavy Metals: Do not allow contact with heavy metals such as lead, copper, silver, mercury, or their salts. This includes avoiding metal spatulas and metal pipes, as explosive metal azides can form.

    • Acids: Avoid mixing with acidic solutions, which can generate highly toxic and explosive hydrazoic acid.

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane (DCM) or chloroform as reaction media, as they can form explosively unstable di- and tri-azidomethane.

  • Waste Disposal:

    • Collect all azide-containing waste in a dedicated, clearly labeled waste container.

    • Do not mix azide waste with acidic or heavy metal waste.

    • Never dispose of azides down the drain to prevent the formation of explosive metal azides in the plumbing.

    • For detailed decontamination procedures, refer to established protocols for quenching azides.

Dissolution Protocol

This compound is soluble in a variety of common laboratory solvents. The choice of solvent will depend on the subsequent application.

Recommended Solvents

The following table summarizes the known solubility of this compound. It is recommended to start with a small quantity to test the solubility in your specific solvent and concentration.

SolventSolubilityReferences
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM) / Methylene ChlorideSoluble
AcetonitrileSoluble

Note on DCM: While some suppliers list DCM as a solvent, extreme caution is advised due to the potential for hazardous reactions with azides. If DCM must be used, it should be done on a small scale with appropriate safety measures in place.

Step-by-Step Dissolution Procedure
  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, as the compound can be hygroscopic.

  • Solvent Selection: Choose an appropriate anhydrous solvent based on your experimental needs.

  • Dispensing: In a chemical fume hood, carefully weigh the desired amount of this compound using non-metallic tools.

  • Dissolving: Add the solvent to the solid. To aid dissolution, gentle vortexing or sonication in an ultrasonic bath can be used. Heating the solution to 37°C may also increase solubility.

  • Inert Atmosphere: For storage of stock solutions, it is recommended to prepare them with dry solvent and restore the container under an inert atmosphere (e.g., argon or nitrogen).

Storage and Stability

Proper storage is crucial to maintain the stability and reactivity of this compound.

Storage Conditions
ParameterRecommendationReferences
Temperature (Solid) -20°C
Temperature (In Solvent) -20°C for short-term (1 month), -80°C for long-term (6 months)
Light Store in a dark or light-protected container.
Moisture Store in a dry, sealed container. Avoid repeated exposure to moisture.
Best Practices for Storage
  • Aliquoting: For solutions, it is best to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: After dispensing the solid, flush the vial with an inert gas before re-sealing to minimize exposure to air and moisture.

  • Labeling: Clearly label all storage containers with the compound name, concentration, solvent, and date of preparation.

Experimental Protocols and Visualizations

General Workflow for Handling this compound

The following diagram illustrates a typical workflow for receiving, preparing, and using this compound.

G A Receive and Inspect This compound B Equilibrate to Room Temperature A->B C Weigh Compound (Non-metallic tools) B->C D Dissolve in Anhydrous Solvent C->D E Perform Conjugation Reaction D->E F Store Stock Solution (-20°C or -80°C) D->F G Dispose of Azide Waste (Dedicated Container) E->G F->E

Caption: General workflow for handling this compound.

Decision Tree for Solvent Selection

This diagram provides a decision-making process for choosing a suitable solvent.

G A Aqueous Reaction? B Use Water A->B Yes C Organic Reaction? A->C No D Use DMSO or DMF C->D No E Need to remove by evaporation? C->E Yes E->D No F Consider Acetonitrile or DCM (with caution) E->F Yes

Caption: Decision tree for selecting a suitable solvent.

Signaling Pathway Analogy: this compound in Bioconjugation

This diagram illustrates the role of this compound as a linker in a typical bioconjugation reaction, analogous to a signaling pathway.

G A Molecule 1 (e.g., Protein with Amine) B This compound A->B Amide Bond Formation (via -COOH) D Conjugated Product C Molecule 2 (e.g., Drug with Alkyne) B->C Click Chemistry (via -N3) C->D

References

Application Notes and Protocols for Azido-PEG12-acid in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This powerful "click chemistry" reaction involves a rapid and highly specific reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), and an azide.[1] Azido-PEG12-acid is a heterobifunctional linker that incorporates a terminal azide group for SPAAC and a carboxylic acid for subsequent conjugation to amine-containing molecules. The 12-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1][2]

These application notes provide an overview of the reaction of this compound with DBCO and BCN containing molecules, quantitative data on reaction parameters, and detailed protocols for bioconjugation.

Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a type of [3+2] cycloaddition where the high ring strain of the cyclooctyne (DBCO or BCN) significantly lowers the activation energy of the reaction with an azide, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst.[] The reaction is highly selective and bioorthogonal, meaning the azide and cyclooctyne moieties do not react with other functional groups typically found in biological systems. This results in the formation of a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product AzidoPEG This compound (R-N3) Triazole Stable Triazole Conjugate AzidoPEG->Triazole SPAAC Cyclooctyne DBCO or BCN (Strained Alkyne) Cyclooctyne->Triazole

Caption: SPAAC Reaction Mechanism

Applications

The versatility of this compound makes it a valuable tool in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): The azide group can be reacted with a DBCO or BCN-functionalized drug molecule, and the carboxylic acid can be subsequently conjugated to an antibody.

  • PROTACs: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Biomolecule Labeling: It can be used to label proteins, peptides, and other biomolecules for imaging or diagnostic purposes.

  • Surface Modification: The azide group allows for the immobilization of molecules onto surfaces functionalized with strained alkynes.

Quantitative Data

The rate of the SPAAC reaction is influenced by the specific cyclooctyne used, the solvent, and the pH. DBCO generally exhibits faster reaction kinetics with azides compared to BCN. The inclusion of a PEG linker has been shown to enhance reaction rates.

Table 1: Second-Order Rate Constants for SPAAC Reactions

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)Conditions
Azide-PEG4-acid and DBCO-PEG4-acid2.1 ± 0.2PBS, pH 7.4, 37°C
General DBCO with azides~1 - 60Varies
General BCN with azidesSlower than DBCOVaries

Note: The rate constant for this compound is expected to be in a similar range to the PEG4 analog, with the longer PEG chain potentially offering a slight rate enhancement due to increased solubility and reduced steric hindrance.

Table 2: Typical SPAAC Reaction Parameters

ParameterTypical Range/ValueNotes
Reactants This compound, DBCO/BCN-functionalized moleculeMolar ratio of azide to cyclooctyne is often 1.5:1 to ensure complete conversion of the limiting reagent.
Solvent PBS (pH 7.0-8.0), DMSO, DMF, or aqueous/organic mixturesThe choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred.
Temperature Room Temperature (20-25°C) or 37°CReactions are typically efficient at room temperature. Gentle heating can increase the rate.
Reaction Time 1 to 24 hoursReaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
Yield >90%Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with DBCO or BCN containing molecules. Optimization may be necessary for specific applications.

Protocol 1: General Conjugation of this compound to a DBCO/BCN-functionalized Molecule

This protocol describes the direct reaction between this compound and a molecule functionalized with a DBCO or BCN group.

Materials:

  • This compound

  • DBCO or BCN-functionalized molecule of interest

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO or BCN-functionalized molecule in a minimal amount of DMF or DMSO.

    • Dissolve this compound in the reaction buffer (e.g., PBS).

  • Reaction Setup:

    • In a reaction vessel, add the solution of the DBCO or BCN-functionalized molecule.

    • Add the solution of this compound. A 1.5-fold molar excess of the azide is often used to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) is compatible with the stability of your molecule of interest (typically <10% v/v for proteins).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.

    • The reaction progress can be monitored by LC-MS or other suitable analytical methods.

  • Purification:

    • Purify the resulting conjugate to remove any unreacted starting materials using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Two-Step Bioconjugation to an Amine-Containing Biomolecule

This protocol details the activation of the carboxylic acid on this compound for reaction with a primary amine on a biomolecule (e.g., protein, peptide), followed by the SPAAC reaction.

Step 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Amine-containing biomolecule

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in the activation buffer. A common molar ratio is 1:1.2:1.2 (Acid:NHS:EDC).

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in the conjugation buffer.

    • Add the activated Azido-PEG12-NHS ester solution to the biomolecule solution. The molar ratio of the activated linker to the biomolecule will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of Azide-labeled Biomolecule:

    • Remove excess, unreacted Azido-PEG12-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Step 2: SPAAC Reaction of the Azide-labeled Biomolecule with a DBCO/BCN-functionalized Molecule

Materials:

  • Azide-labeled biomolecule (from Step 1)

  • DBCO or BCN-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the azide-labeled biomolecule in the desired reaction buffer.

    • Dissolve the DBCO or BCN-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • Add the DBCO or BCN-functionalized molecule to the solution of the azide-labeled biomolecule. A 1.5 to 3-fold molar excess of the cyclooctyne-containing molecule is often used.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification:

    • Purify the final bioconjugate to remove any unreacted DBCO or BCN-functionalized molecule using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification prep_azide Dissolve this compound in Reaction Buffer mix Combine Reactants prep_azide->mix prep_cyclo Dissolve DBCO/BCN Molecule in compatible solvent (e.g., DMSO) prep_cyclo->mix incubate Incubate at RT (4-12h) or 4°C (overnight) mix->incubate monitor Monitor Reaction (e.g., LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., HPLC, SEC) monitor->purify

Caption: General Experimental Workflow

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Reaction Yield Incomplete reactionIncrease reaction time or temperature. Increase the molar excess of one reactant. Ensure reactants are fully dissolved.
Reactant degradationUse fresh reagents. Store this compound and DBCO/BCN reagents properly (typically at -20°C, protected from light and moisture).
Steric hindranceThe PEG12 spacer is designed to minimize this, but for very large molecules, a longer PEG linker may be required.
Side Reactions Reaction with thiols (for some cyclooctynes)If working with molecules containing free thiols, consider using a thiol-blocking agent prior to the SPAAC reaction.
Hydrolysis of NHS ester (in two-step protocol)Prepare the NHS ester of this compound immediately before use and perform the conjugation reaction promptly.
Purification Difficulties Co-elution of unreacted PEGylated reagentOptimize the chromatography method (e.g., gradient, column chemistry). Consider an alternative purification technique like dialysis or tangential flow filtration for large biomolecules.
Aggregation of the conjugateThe PEG linker should improve solubility, but if aggregation occurs, consider adjusting buffer conditions (pH, ionic strength) or including additives.

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-PEG12-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG12-acid conjugation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS conjugation with this compound?

The two-step conjugation process involves two critical pH-dependent stages:

  • Activation of this compound: The activation of the carboxylic acid on this compound using EDC and NHS (or sulfo-NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2][3] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[2]

  • Conjugation to the amine-containing molecule: The reaction of the resulting NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH of 7.2-8.5 .[4] Buffers such as phosphate-buffered saline (PBS) are suitable for this step.

Therefore, a two-step protocol with a pH shift is recommended for optimal results.

Q2: My conjugation yield is low. What are the most common causes?

Low conjugation yield can stem from several factors throughout the experimental workflow. The most frequent culprits include:

  • Suboptimal pH: Using an incorrect pH for either the activation or conjugation step can significantly reduce efficiency.

  • Hydrolysis of the NHS ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH, which reverts it to the unreactive carboxylic acid. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.

  • Inactive reagents: Improper storage and handling of EDC, NHS, and this compound can lead to degradation and loss of reactivity.

  • Incompatible buffers: The presence of primary amines (e.g., Tris, glycine) or carboxylates in the buffers will compete with the desired reaction.

  • Inefficient purification: The chosen purification method may not be effectively separating the conjugated product from unreacted starting materials.

Q3: How can I minimize the hydrolysis of the NHS-activated this compound?

Minimizing hydrolysis is crucial for maximizing yield. Here are key strategies:

  • Work quickly: Prepare fresh solutions of EDC and NHS immediately before use and proceed with the conjugation step promptly after the activation step.

  • Control the pH: While the amine coupling step requires a pH of 7.2-8.5, be aware that higher pH values accelerate hydrolysis. Aim for the lower end of this range if you suspect hydrolysis is a major issue.

  • Use a two-step protocol: Activate the this compound at a lower pH (4.5-6.0) and then adjust the pH for the conjugation step. This limits the exposure of the sensitive NHS ester to higher pH until the amine-containing molecule is present.

  • Reagent quality: Use high-quality, anhydrous solvents like DMF or DMSO to dissolve the PEG linker if it's not readily soluble in your aqueous buffer.

Q4: What are the best methods for purifying the final conjugated product?

The choice of purification method depends on the size and properties of your target molecule. Common and effective techniques include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller, unreacted this compound and other reaction byproducts.

  • Ion Exchange Chromatography (IEX): IEX can separate molecules based on charge. Since PEGylation can shield the surface charges of a protein, this technique can be used to separate PEGylated species from the unmodified protein.

  • Dialysis/Ultrafiltration: These methods are useful for removing small molecules like unreacted PEG linkers from a much larger conjugated biomolecule by using a membrane with a specific molecular weight cutoff (MWCO).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and can be effective for purifying PEGylated peptides and other smaller molecules.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues leading to low conjugation yield.

Problem: Low or No Conjugation Product Detected
Click to expand troubleshooting steps

Possible Cause 1: Reagent Inactivity

  • How to Diagnose:

    • EDC/NHS: These reagents are moisture-sensitive. If they have been stored improperly or for a long time, they may be hydrolyzed.

    • This compound: Check the manufacturer's storage recommendations. Improper storage can lead to degradation.

  • Recommended Solution:

    • Always use fresh, high-quality EDC and NHS. Purchase small quantities and store them in a desiccator.

    • Allow reagents to equilibrate to room temperature before opening to prevent condensation.

    • Prepare EDC and NHS solutions immediately before use.

Possible Cause 2: Incorrect Reaction pH

  • How to Diagnose:

    • Measure the pH of your reaction buffers before starting the experiment.

  • Recommended Solution:

    • For the activation step (this compound + EDC/NHS), use a buffer with a pH of 4.5-6.0 (e.g., MES buffer).

    • For the conjugation step (NHS-activated PEG + amine-containing molecule), adjust the pH to 7.2-8.5 (e.g., using PBS).

Possible Cause 3: Competing Nucleophiles in Buffers

  • How to Diagnose:

    • Review the composition of all buffers used in the reaction.

  • Recommended Solution:

    • Avoid buffers containing primary amines such as Tris or glycine, as they will compete with your target molecule for the NHS-activated PEG.

    • Similarly, avoid carboxylate-containing buffers like acetate during the EDC activation step.

Possible Cause 4: Hydrolysis of NHS-activated PEG

  • How to Diagnose:

    • This is a likely issue if there is a significant delay between the activation and conjugation steps, or if the conjugation is performed at a high pH for an extended period.

  • Recommended Solution:

    • Minimize the time between the activation and conjugation steps.

    • Perform the conjugation at the lower end of the optimal pH range (e.g., pH 7.2-7.5) to slow down hydrolysis.

    • Consider increasing the molar excess of the this compound to compensate for some loss due to hydrolysis.

Problem: Multiple or Undesired Products
Click to expand troubleshooting steps

Possible Cause 1: Multiple Reactive Sites on the Target Molecule

  • How to Diagnose:

    • If your target molecule has multiple primary amines, you may get a mixture of products with varying degrees of PEGylation.

  • Recommended Solution:

    • Optimize the molar ratio of the this compound to your target molecule. A lower molar excess of the PEG linker will favor mono-PEGylation.

    • Consider site-specific conjugation strategies if a single, well-defined product is required.

Possible Cause 2: Protein Cross-linking

  • How to Diagnose:

    • Analysis by SDS-PAGE or SEC may show high molecular weight species corresponding to cross-linked proteins.

  • Recommended Solution:

    • Use a two-step conjugation protocol. This ensures that the EDC is removed or quenched before the addition of the amine-containing protein, preventing EDC from activating carboxyl groups on the protein itself.

Quantitative Data Summary

Table 1: pH Effects on EDC/NHS Reaction Steps

Reaction StepOptimal pH RangeRecommended BufferRationale
Carboxylic Acid Activation 4.5 - 6.0MESMaximizes the efficiency of EDC-mediated activation and NHS ester formation.
Amine Coupling 7.2 - 8.5Phosphate (PBS)Ensures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS ester.

Table 2: Stability of NHS Esters in Aqueous Solution

pHHalf-life of NHS EsterImplication for Conjugation
7.04-5 hoursRelatively stable, allowing for sufficient reaction time.
8.01 hourReaction should be performed promptly.
8.610 minutesHigh risk of hydrolysis, leading to significantly lower yields.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is designed for conjugating this compound to a protein with available primary amine groups (e.g., lysine residues).

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free, carboxyl-free buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette with an appropriate MWCO

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10-20 mM).

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. A common starting point is a 2-5 fold molar excess of both EDC and NHS over the this compound.

  • Add the EDC solution, followed by the NHS/Sulfo-NHS solution, to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Protein

  • Optional but Recommended: Remove excess EDC and byproducts by passing the activation reaction mixture through a desalting column equilibrated with Coupling Buffer. This prevents potential cross-linking of the target protein.

  • If a desalting column is not used, immediately proceed to the next step.

  • Dissolve the target protein in Coupling Buffer.

  • Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of labeling (a 5-20 fold molar excess of PEG is a common starting point).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Step 3: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 15 minutes.

Step 4: Purification

  • Purify the PEGylated protein from excess reagents and unreacted PEG using an appropriate method such as size exclusion chromatography (SEC), ion exchange chromatography (IEX), or dialysis.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3 & 4: Quench & Purify reagents This compound EDC, NHS/Sulfo-NHS activation_reaction Incubate 15-30 min at RT reagents->activation_reaction Add to activation_buffer Activation Buffer (pH 4.5-6.0) activation_buffer->activation_reaction In conjugation_reaction Incubate 2h at RT or overnight at 4°C activation_reaction->conjugation_reaction Add activated PEG protein Amine-containing Protein protein->conjugation_reaction Add to coupling_buffer Coupling Buffer (pH 7.2-8.5) coupling_buffer->conjugation_reaction In quench Quench Reaction (e.g., Tris) conjugation_reaction->quench purify Purification (SEC, IEX, Dialysis) quench->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for a two-step this compound conjugation.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_hydrolysis NHS Ester Instability start Low Conjugation Yield check_reagents Are EDC, NHS, and PEG stored correctly? start->check_reagents reagent_solution Use fresh reagents. Equilibrate before opening. check_reagents->reagent_solution No check_ph Is the pH correct for both steps? check_reagents->check_ph Yes ph_solution Activation: pH 4.5-6.0 Coupling: pH 7.2-8.5 check_ph->ph_solution No check_buffer Does the buffer contain competing amines (Tris)? check_ph->check_buffer Yes buffer_solution Use non-competing buffers (MES, PBS). check_buffer->buffer_solution Yes check_time Was there a delay between activation and coupling? check_buffer->check_time No time_solution Minimize delay. Work quickly. check_time->time_solution Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing Amide Coupling with Azido-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing amide coupling reactions involving Azido-PEG12-acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the amide coupling reaction between this compound and a primary amine?

A1: The amide coupling reaction using carbodiimide chemistry, such as with EDC and NHS, is a two-step process, with each step having its own optimal pH range.

  • Activation Step (Carboxylic Acid Activation): The activation of the carboxylic acid group on this compound with EDC is most efficient in a slightly acidic to neutral environment, typically between pH 4.5 and 7.2.[1][2][3] For best results, a pH range of 4.5 to 6.0 is often recommended for this initial activation step.[4][5]

  • Coupling Step (Amine Reaction): The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH, generally between 7.0 and 8.5. A commonly recommended pH for this step is between 7.2 and 7.5.

Q2: Why is a two-step pH process recommended for the coupling reaction?

A2: A two-step pH process is recommended to optimize the efficiency of both the activation and coupling stages. The initial lower pH (4.5-6.0) maximizes the formation of the amine-reactive O-acylisourea intermediate and its subsequent conversion to a more stable NHS-ester. Following activation, raising the pH to a more basic level (7.2-8.0) deprotonates the primary amine, increasing its nucleophilicity and promoting an efficient reaction with the NHS-ester to form a stable amide bond.

Q3: Can I perform the reaction in a single buffer system (one-pot reaction)?

A3: While a one-pot reaction is possible, it often results in lower coupling efficiency compared to a two-step pH adjustment. If a one-pot approach is necessary, a pH at the higher end of the activation range and the lower end of the coupling range, such as pH 7.0-7.2, may offer a compromise. However, this can increase the risk of hydrolysis of the active ester intermediate.

Q4: What are the most common causes of low yield in my amide coupling reaction?

A4: Low yields in amide coupling reactions are frequently due to one or more of the following factors:

  • Suboptimal pH: Using a pH outside the optimal range for either the activation or coupling step can significantly reduce efficiency.

  • Hydrolysis of Reagents: The coupling agent EDC is sensitive to moisture and can lose activity if not handled and stored properly. The NHS-ester intermediate is also susceptible to hydrolysis, especially at higher pH values.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target amine for reaction with the activated this compound, leading to lower yields of the desired product.

  • Impure Reagents or Solvents: The presence of water or other nucleophilic impurities in solvents or reagents can lead to unwanted side reactions and reduced yield.

Q5: Which buffers are recommended for this reaction?

A5: For the activation step, a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) is highly recommended at a pH between 4.5 and 6.0. For the coupling step, a phosphate-buffered saline (PBS) at a pH between 7.2 and 7.5 is a common and effective choice.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Suboptimal pH Verify the pH of your reaction buffers. For a two-step reaction, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0.
Inactive Coupling Agents (EDC/NHS) Use fresh, high-quality EDC and NHS. EDC is particularly moisture-sensitive and should be stored in a desiccator. Consider performing a small-scale control reaction with a known amine to test the activity of your coupling agents.
Presence of Water Ensure all solvents and reagents are anhydrous. Water can hydrolyze the activated ester intermediate.
Inappropriate Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction. Switch to recommended buffers like MES for activation and PBS for coupling.
Formation of Side Products High Reaction Temperature The reaction should typically be carried out at room temperature. Elevated temperatures can promote the formation of side products.
Excessive Reaction Time While sufficient time is needed for the reaction to proceed to completion, excessively long reaction times, especially at higher pH, can lead to increased hydrolysis of the NHS-ester. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
Difficulty Purifying the Final Product Unreacted Starting Materials Optimize the stoichiometry of your reactants. A slight excess of the activated this compound may be necessary to drive the reaction to completion.
Byproducts from Coupling Agents The byproducts of EDC and NHS are generally water-soluble and can be removed by standard purification techniques such as dialysis, size-exclusion chromatography, or HPLC.

Experimental Protocols

Two-Step Protocol for Amide Coupling of this compound to a Primary Amine

This protocol provides a general guideline. Optimization of reactant ratios and reaction times may be necessary for your specific application.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Purification system (e.g., dialysis, SEC, HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., Coupling Buffer).

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound in Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Amine Coupling:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the amine is often a good starting point.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. This will react with any remaining active esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.

Visualizations

AmideCouplingWorkflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) A This compound C Activated Azido-PEG12-NHS Ester A->C MES Buffer B EDC + NHS B->C E Azido-PEG12-Amide Conjugate C->E pH Adjustment D Primary Amine D->E PBS Buffer

Caption: Workflow for the two-step amide coupling of this compound.

TroubleshootingLogic Start Low Reaction Yield CheckpH Is pH optimal for both steps? Start->CheckpH CheckReagents Are EDC/NHS fresh and active? CheckpH->CheckReagents Yes AdjustpH Adjust pH to 4.5-6.0 (activation) and 7.2-8.0 (coupling) CheckpH->AdjustpH No CheckBuffer Is the buffer non-nucleophilic? CheckReagents->CheckBuffer Yes UseFreshReagents Use fresh, anhydrous reagents CheckReagents->UseFreshReagents No ChangeBuffer Switch to MES and PBS buffers CheckBuffer->ChangeBuffer No Success Improved Yield CheckBuffer->Success Yes AdjustpH->Success UseFreshReagents->Success ChangeBuffer->Success

Caption: Troubleshooting logic for low yield in amide coupling reactions.

References

Common side reactions with Azido-PEG12-acid and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG12-acid. The information is designed to help you anticipate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two reactive functional groups at opposite ends of a 12-unit polyethylene glycol (PEG) spacer.[1][2][3]

  • Azide group (-N3): This group is used in "click chemistry," such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to react with alkyne- or cyclooctyne-containing molecules.[2][4] These reactions are highly specific and efficient.

  • Carboxylic acid group (-COOH): This group can be activated to react with primary amine groups (-NH2), which are commonly found on proteins, peptides, and other biomolecules, to form a stable amide bond.

The hydrophilic PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. This linker is frequently used in drug delivery systems, for immobilizing biomolecules on surfaces, and for creating complex bioconjugates.

Q2: How do I activate the carboxylic acid group of this compound for reaction with an amine?

The carboxylic acid must be activated to react efficiently with primary amines. Common methods include:

  • Using carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS will convert the carboxylic acid into an amine-reactive NHS ester.

  • Pre-activated esters: this compound can be purchased as a pre-activated NHS or tetrafluorophenyl (TFP) ester, which are more hydrolytically stable than NHS esters.

Q3: What are the main advantages of using the azide group for conjugation?

The azide functional group offers several benefits for bioconjugation:

  • High Selectivity: Azides are highly selective and will not react with most other functional groups found in biomolecules under typical click chemistry conditions.

  • Stability: The azide group is stable under a wide range of reaction conditions, including those used for amine conjugation.

  • Efficiency: Click chemistry reactions involving azides are known for their high yields and the minimal formation of byproducts.

Troubleshooting Common Side Reactions

Q4: My conjugation efficiency is low when reacting the carboxylic acid end of the linker. What is the most common side reaction and how can I minimize it?

The most common side reaction is the hydrolysis of the activated carboxylic acid (e.g., an NHS ester) in aqueous solution. This hydrolysis reaction competes with the desired reaction with the amine, converting the activated ester back into a non-reactive carboxylic acid and reducing your yield.

To minimize hydrolysis:

  • Control the pH: The optimal pH for NHS ester reactions is a compromise between amine reactivity and ester stability, typically in the range of 7.2 to 8.5. Higher pH levels increase the rate of hydrolysis.

  • Use non-nucleophilic buffers: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the activated acid. Phosphate, borate, or HEPES buffers are recommended.

  • Increase protein concentration: At lower concentrations of the target amine-containing molecule, the competing hydrolysis reaction is more likely to occur. If possible, increase the concentration of your protein or peptide.

  • Prepare fresh reagents: Dissolve the activated this compound (e.g., Azido-PEG12-NHS ester) immediately before use, as its stability in solution is limited. Do not store the reagent in solution.

Workflow for Amine Conjugation and Competing Hydrolysis

Activated_Acid Activated this compound (e.g., NHS Ester) Desired_Product Stable Amide Bond (Conjugated Product) Activated_Acid->Desired_Product Desired Reaction Side_Product Hydrolyzed Acid (Inactive) Activated_Acid->Side_Product Side Reaction (Hydrolysis) Target_Amine Target Molecule with Primary Amine Water Water (H₂O)

Caption: Competition between desired amine reaction and NHS ester hydrolysis.

Q5: I am observing aggregation of my protein after conjugation with this compound. Why is this happening and what can I do?

While PEGylation is generally known to reduce protein aggregation, it can sometimes be a contributing factor.

Potential Causes and Solutions:

  • Hydrophobicity of the Conjugated Moiety: If the molecule you are attaching via the azide group is very hydrophobic, it might lead to aggregation despite the presence of the PEG linker.

    • Solution: Ensure that the final conjugate is in a suitable buffer, potentially with additives that help maintain solubility.

  • PEG Chain Length: The length of the PEG chain can influence the aggregation propensity of the final conjugate. While you are using a PEG12, which is of moderate length, this could still be a factor for some proteins.

  • Reaction Conditions: Suboptimal buffer conditions (pH, ionic strength) during the conjugation or purification steps can lead to protein unfolding and aggregation.

    • Solution: Screen different buffer conditions to find the optimal ones for your specific protein conjugate. Use techniques like dynamic light scattering (DLS) to monitor for aggregation.

Q6: Are there any side reactions associated with the azide group during click chemistry?

The azide group itself is very stable and unreactive towards most functional groups found in biomolecules. However, side reactions can occur depending on the type of click chemistry used:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I) catalyst, if not properly handled, can cause issues.

    • Oxidation of Amino Acids: The combination of the copper(I) catalyst and the reducing agent (like sodium ascorbate) can lead to the oxidation of certain amino acid residues, such as histidine and arginine.

    • Minimization: Use a copper-stabilizing ligand to protect the catalyst and accelerate the reaction.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method avoids the issues associated with the catalyst. However, the cyclooctyne reagents can sometimes have lower aqueous solubility, though modern versions often incorporate solubilizing groups like PEG to mitigate this.

Quantitative Data Summary

The following table summarizes key reaction parameters for the two main conjugation steps involving this compound.

ParameterCarboxylic Acid Activation (NHS Ester)Azide-Alkyne Cycloaddition (CuAAC)
pH Range 7.2 - 8.57.0 - 8.0
Optimal pH 7.2 - 7.5~7.4
Temperature Room Temperature or 4°CRoom Temperature to 37°C
Reaction Time 0.5 - 4 hours4 - 24 hours
Common Buffers Phosphate, HEPES, BorateAqueous buffers (e.g., PBS)
Incompatible Buffers Amine-containing (e.g., Tris)N/A
Key Additives EDC, NHS (if not pre-activated)Copper(I) source, reducing agent (e.g., sodium ascorbate), stabilizing ligand

Experimental Protocols

Protocol: Two-Step Conjugation of a Protein with an Alkyne-Modified Molecule using this compound

This protocol describes the general steps for first conjugating this compound to a protein via its amine groups, followed by a CuAAC reaction to attach an alkyne-modified molecule.

Experimental Workflow

Start Start Step1 Step 1: Activate Carboxylic Acid (this compound + EDC/NHS) Start->Step1 Step2 Step 2: Conjugate to Protein (Reaction with protein amines) Step1->Step2 Purify1 Purification 1 (Remove excess linker) Step2->Purify1 Step3 Step 3: Click Reaction (CuAAC) (Add Alkyne-Molecule & Cu(I) catalyst) Purify1->Step3 Purify2 Purification 2 (Remove excess reagents) Step3->Purify2 Final Final Conjugate Purify2->Final

References

Technical Support Center: Purifying Azido-PEG12-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Azido-PEG12-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific bifunctional linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying this compound conjugates stem from the reaction mixture's heterogeneity. Key difficulties include:

  • Separation from Unreacted Starting Materials: Removing excess this compound and the unconjugated molecule (e.g., peptide, small molecule) is a primary hurdle.

  • Resolution of Reaction Byproducts: The conjugation reaction can produce side products that need to be effectively removed.[1]

  • Product Stability: The conjugate may be sensitive to the pH, temperature, or solvents used during the purification process, potentially leading to degradation.[1]

  • Polydispersity of PEG (if applicable): While this compound is a discrete PEG, broader molecular weight distributions in other PEG reagents can lead to co-elution with the conjugate in size-based purification methods.[2]

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for purifying PEGylated molecules.[1] The two most common and effective modes for this compound conjugates are:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is highly effective for separating the PEGylated conjugate from the more polar or less hydrophobic unreacted starting materials and byproducts.[1]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is particularly useful for removing smaller molecules like unreacted this compound from a much larger conjugated protein or peptide.

Ion-exchange chromatography (IEX) can also be employed, especially when the conjugated molecule has a distinct charge that is significantly altered by the addition of the negatively charged carboxylic acid of the PEG linker.

Troubleshooting Guides

Issue 1: Incomplete Separation of the Conjugate from Unreacted this compound

Symptom: HPLC analysis (typically RP-HPLC) shows co-elution or poor resolution between the desired conjugate peak and the peak corresponding to the free this compound.

Potential Cause Suggested Solution
Inappropriate HPLC Column For RP-HPLC, select a column with a suitable stationary phase (e.g., C8, C18) and pore size based on the properties of your conjugate. Experiment with different column chemistries to alter selectivity.
Suboptimal Gradient Elution Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can significantly improve resolution.
Incorrect Mobile Phase Adjust the mobile phase composition. For RP-HPLC, varying the percentage of the organic solvent (e.g., acetonitrile, methanol) and the type and concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA, formic acid) can dramatically impact separation.
Sample Overload Reduce the amount of sample injected onto the column to avoid peak broadening and loss of resolution.
Issue 2: Low Recovery of the Purified Conjugate

Symptom: The final yield of the purified conjugate is significantly lower than expected.

Potential Cause Suggested Solution
Adsorption to the Column The conjugate may be irreversibly binding to the stationary phase. Try a different column chemistry or modify the mobile phase (e.g., adjust pH, add modifiers like arginine) to reduce non-specific binding.
Precipitation on the Column The conjugate may be precipitating on the column due to the mobile phase composition. Ensure the conjugate is soluble in the mobile phase throughout the entire gradient.
Product Degradation The conjugate may be degrading under the purification conditions (e.g., acidic pH from TFA). Minimize exposure to harsh conditions, work at lower temperatures, and analyze fractions promptly.
Loss During Fraction Collection Inaccurate fraction collection can lead to loss of product. Ensure the fraction collector is properly calibrated and collection windows are set correctly based on the chromatogram.
Issue 3: Presence of Unexpected Peaks in the Final Product

Symptom: HPLC or LC-MS analysis of the purified fraction shows additional, unidentified peaks.

Potential Cause Suggested Solution
Reaction Byproducts The conjugation reaction may have produced side products. Use LC-MS to identify these impurities and optimize the reaction conditions (e.g., stoichiometry, reaction time, pH) to minimize their formation.
Degradation Products The conjugate or starting materials may have degraded during the reaction or purification process. Analyze the stability of all components under the experimental conditions.
Contaminants from Reagents or Solvents Ensure the use of high-purity reagents and solvents. Run blank injections to check for system-related peaks.
Positional Isomers If the molecule being conjugated has multiple potential reaction sites, different positional isomers may be present, which can sometimes be separated by high-resolution chromatography like cation-exchange HPLC.

Comparison of Purification Methods

Method Principle Best For Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purifying conjugates with significant hydrophobicity differences from starting materials.High resolution and purity.Can be denaturing for some proteins; requires organic solvents.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).Removing small unreacted linkers from large biomolecules.Mild, non-denaturing conditions; predictable separation.Lower resolution for molecules of similar size; cannot separate isomers.
Ion-Exchange Chromatography (IEX) Separation based on net charge.Purifying conjugates where PEGylation alters the overall charge.High capacity; can separate based on the degree of PEGylation.Requires careful pH and buffer optimization; may have non-specific binding.
Precipitation/Crystallization Differential solubility.Can be used for initial cleanup or to isolate solid product.Scalable; can be cost-effective.May not provide high purity; risk of co-precipitation of impurities.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of an this compound Conjugated Peptide

This protocol provides a starting point for the purification of a peptide conjugated with this compound. Optimization will be required based on the specific properties of the peptide.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 4 mL/min (for a 10 mm ID column).

  • Detection: UV at 220 nm and 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (adjust based on initial scouting runs)

    • 35-40 min: 65% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Procedure:

    • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a compatible solvent.

    • Filter the sample through a 0.22 µm filter.

    • Inject the sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the desired product peak.

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: General SEC Purification for Removing Unreacted this compound from a Protein Conjugate

This protocol is suitable for separating a large protein-PEG conjugate from the much smaller, unreacted this compound.

  • Column: A size-exclusion column with an appropriate molecular weight fractionation range (e.g., Sephadex G-25, G-50, or a pre-packed SEC column).

  • Mobile Phase: A buffer in which the protein conjugate is stable and soluble (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

  • Flow Rate: As recommended by the column manufacturer.

  • Detection: UV at 280 nm.

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Dissolve the crude reaction mixture in the mobile phase.

    • Apply the sample to the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume).

    • Elute the sample with the mobile phase at a constant flow rate.

    • The larger protein conjugate will elute first, in the void volume or shortly after. The smaller, unreacted this compound will elute later.

    • Collect fractions and analyze those corresponding to the protein peak using SDS-PAGE or analytical HPLC to confirm purity and removal of the unreacted linker.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_product Final Product Molecule Target Molecule (Peptide, Protein, etc.) Reaction_Mix Crude Reaction Mixture Molecule->Reaction_Mix PEG_Linker This compound PEG_Linker->Reaction_Mix Purification_Step Chromatography (e.g., RP-HPLC, SEC) Reaction_Mix->Purification_Step Injection Analysis Purity Analysis (HPLC, LC-MS) Purification_Step->Analysis Pure_Conjugate Purified Conjugate Analysis->Pure_Conjugate Lyophilization

Caption: General experimental workflow for conjugation and purification.

troubleshooting_logic cluster_separation Poor Separation cluster_recovery Low Yield Start Purification Issue Identified Poor_Sep Incomplete Separation of Conjugate & Reactants Start->Poor_Sep Low_Rec Low Recovery of Purified Conjugate Start->Low_Rec Check_Column Column Type/ Chemistry Appropriate? Poor_Sep->Check_Column Check_Column->Poor_Sep No, Change Column Optimize_Grad Optimize Gradient (Shallower) Check_Column->Optimize_Grad Yes Change_MP Adjust Mobile Phase (Solvent, Additive) Optimize_Grad->Change_MP Check_Adsorption Check for Adsorption/ Precipitation Low_Rec->Check_Adsorption Modify_MP Modify Mobile Phase (pH, Additives) Check_Adsorption->Modify_MP Yes Check_Degradation Assess Product Stability Modify_MP->Check_Degradation

References

Impact of temperature on Azido-PEG12-acid reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azido-PEG12-acid

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the impact of temperature on the reaction kinetics of this bifunctional linker. This compound features a terminal azide group for "click chemistry" and a carboxylic acid for amine coupling, and the optimal reaction conditions, particularly temperature, are critical for successful conjugation.

Part 1: Carboxylic Acid Reactivity (Amine Coupling via EDC/NHS)

The terminal carboxylic acid of this compound is typically reacted with primary amines on proteins, peptides, or other molecules using a carbodiimide activator like EDC, often in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency.[1][2][3] Temperature plays a dual role in this reaction, influencing both the desired amidation and the competing hydrolysis of the activated ester.

Frequently Asked Questions (FAQs): Amine Coupling

Q1: What is the optimal temperature for an EDC/NHS coupling reaction with this compound? A1: There is no single optimal temperature; it is a trade-off between reaction rate and the stability of the activated intermediate. Reactions are typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[4][5] Lower temperatures (4°C) are recommended for sensitive biomolecules to minimize degradation and hydrolysis of the NHS ester, while room temperature offers a faster reaction rate.

Q2: How does temperature affect the stability of the activated NHS-ester intermediate? A2: The NHS-ester intermediate is susceptible to hydrolysis, a competing reaction that inactivates the molecule. The rate of hydrolysis increases significantly with both higher pH and higher temperature. For instance, the half-life of a typical NHS ester is 4-5 hours at pH 7.0 and 0°C, but it drops to only 10 minutes at pH 8.6 and 4°C. This makes temperature control critical for achieving high conjugation yields.

Q3: Why is my conjugation efficiency low even at room temperature? A3: Low efficiency can be due to several factors. The primary issue is often the rapid hydrolysis of the NHS ester before it can react with the target amine. This is accelerated at pH values above 8.5. Ensure your reagents are fresh and anhydrous, as the NHS ester is moisture-sensitive. Additionally, using buffers that contain primary amines, such as Tris or glycine, will compete with the desired reaction and should be avoided.

Troubleshooting Guide: Amine Coupling
Problem Potential Cause Recommended Solution Citations
Low or No Conjugation Yield Hydrolysis of NHS Ester: The activated this compound is hydrolyzing faster than it is reacting with your amine. This is accelerated by high temperature and pH.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight). Maintain the reaction pH between 7.2 and 8.5. Use the activated reagent immediately after preparation.
Incorrect Buffer: Use of amine-containing buffers (Tris, glycine) that compete with the target molecule.Switch to a non-amine-containing buffer such as PBS (phosphate-buffered saline), HEPES, or borate buffer.
Protein/Molecule Aggregation Reagent Concentration: High concentrations of reagents or changes in surface charge upon modification can lead to aggregation.Try reducing the reaction temperature to 4°C. Consider using Sulfo-NHS instead of NHS to maintain negative surface charge and improve solubility. If using an organic solvent for dissolution, ensure the final concentration in the aqueous reaction is low (typically <10%).
Inconsistent Results Reagent Instability: EDC and NHS are moisture-sensitive. This compound should be stored properly.Equilibrate reagents to room temperature before opening vials to prevent moisture condensation. Store reagents desiccated at the recommended temperature (-20°C for this compound).
Quantitative Data: NHS Ester Stability

The stability of the amine-reactive NHS ester is highly dependent on temperature and pH. The table below provides a summary of the half-life for a typical NHS ester, which serves as a guideline for reactions involving activated this compound.

pH Temperature Half-Life of NHS Ester Citations
7.00°C4 - 5 hours
8.04°C~1 hour
8.64°C10 minutes
Experimental Protocol: Two-Step EDC/NHS Amine Coupling

This protocol describes the activation of this compound and subsequent conjugation to a primary amine-containing protein.

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare an "Activation Buffer": 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Prepare a "Coupling Buffer": Phosphate-buffered saline (PBS), pH 7.2-7.5.

    • Prepare a "Quenching Buffer": 1M Tris-HCl, pH 8.5 or 1M hydroxylamine, pH 8.5.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and Sulfo-NHS. A 2- to 10-fold molar excess of EDC and Sulfo-NHS over this compound is common.

    • Incubate the mixture for 15 minutes at room temperature.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your protein sample dissolved in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.

    • Incubate the reaction under one of the following conditions:

      • For faster kinetics: 2 hours at room temperature (20-25°C).

      • For sensitive proteins: 4-12 hours at 4°C.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature. The quencher will react with any remaining NHS esters.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable method.

Part 2: Azide Reactivity (Azide-Alkyne Click Chemistry)

The azide group of this compound reacts with alkyne- or strained cyclooctyne-containing molecules to form a stable triazole linkage. The impact of temperature varies significantly depending on whether the reaction is a strain-promoted (SPAAC) or a copper-catalyzed (CuAAC) cycloaddition.

Frequently Asked Questions (FAQs): Click Chemistry

Q1: What is the effect of temperature on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) kinetics? A1: SPAAC reaction rates are temperature-dependent. Increasing the temperature will increase the reaction rate. One study demonstrated that the second-order rate constant for a SPAAC ligation increased approximately 150-fold when the temperature was raised from 0°C to 60°C. Reactions are commonly performed between 25°C and 37°C.

Q2: Does temperature affect Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)? A2: CuAAC reactions are efficient over a very broad temperature range, from 0°C to over 100°C. They are most commonly performed at room temperature. For CuAAC, factors like the choice of copper source, ligand, and reducing agents are generally more critical for optimizing kinetics than temperature.

Q3: My SPAAC reaction is very slow. Should I increase the temperature? A3: Increasing the temperature is a valid strategy to accelerate a slow SPAAC reaction. For example, shifting the reaction from 25°C to 37°C can provide a noticeable rate enhancement. However, you must first ensure that the biomolecules involved in the conjugation are stable at the higher temperature. If the molecules are heat-sensitive, optimizing reactant concentrations or buffer conditions may be a better approach.

Troubleshooting Guide: Click Chemistry
Problem Potential Cause Recommended Solution Citations
Slow SPAAC Reaction Rate Suboptimal Temperature: The reaction temperature is too low, limiting the reaction kinetics.Increase the reaction temperature if your molecules are stable (e.g., from 25°C to 37°C). A 10°C increase can significantly improve the rate.
Suboptimal Buffer/pH: Some buffers can inhibit the reaction, and rates can be pH-dependent.Screen different buffer systems. For example, HEPES buffer has been shown to yield higher rate constants for some SPAAC reactions compared to PBS.
Low CuAAC Yield Copper Catalyst Oxidation/Inactivation: The Cu(I) catalyst is essential and can be easily oxidized.Ensure you are using a Cu(I)-stabilizing ligand (e.g., TBTA) and a reducing agent (e.g., sodium ascorbate) to maintain the active catalytic state. Perform the reaction under an inert atmosphere if necessary.
Degradation of Biomolecule (CuAAC) Copper Toxicity: The copper catalyst can be toxic to cells and can cause degradation of sensitive biomolecules like proteins.Use a minimal amount of a highly efficient copper/ligand system. Ensure rapid removal of copper from the sample post-reaction. Alternatively, switch to a copper-free SPAAC reaction.
Quantitative Data: Temperature Effect on SPAAC Kinetics

The rate of SPAAC reactions increases with temperature. The data below illustrates the change in the second-order rate constant for a model SPAAC reaction at various temperatures.

Temperature Second-Order Rate Constant (k) Fold Increase from 0°C Citations
0°C5.0 x 10⁻⁴ M⁻¹s⁻¹1x
37°C~3.0 x 10⁻² M⁻¹s⁻¹ (interpolated)~60x
60°C5.8 x 10⁻² M⁻¹s⁻¹~116x

Note: These values are from a model system and should be used as a general guide. Actual rates will depend on the specific azide and alkyne reactants.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general procedure for conjugating this compound to a DBCO-functionalized molecule.

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in the same buffer. A 1.5- to 5-fold molar excess of the PEG reagent is a common starting point.

  • Conjugation Reaction:

    • Combine the two solutions.

    • Incubate the reaction mixture at the desired temperature with gentle stirring or agitation.

      • Standard conditions: Room temperature (25°C) or 37°C.

      • Reaction Time: Varies from 1 to 24 hours, depending on reactant concentrations and temperature. The reaction can be monitored by LC-MS or SDS-PAGE if conjugating to a protein.

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC. No quenching step is required.

Visualizations

G activated_peg activated_peg conjugate conjugate activated_peg->conjugate + R-NH₂ hydrolyzed hydrolyzed activated_peg->hydrolyzed + H₂O (Rate increases with Temp & pH) edc edc nhs nhs amine amine water water

G cluster_spaac Strain-Promoted (Copper-Free) cluster_cuaac Copper-Catalyzed start This compound (N₃-PEG₁₂-COOH) dbco Strained Alkyne (e.g., DBCO, BCN) start->dbco Reacts with alkyne Terminal Alkyne start->alkyne Reacts with spaac_product Triazole Product dbco->spaac_product Temp Dependent (e.g., 25-37°C) cuaac_product Regiospecific 1,4-Triazole Product alkyne->cuaac_product catalyst Cu(I) Catalyst + Ligand catalyst->cuaac_product

G start Low Conjugation Yield? q1 Which reaction? start->q1 a1 a1 q1->a1 Acid z1 z1 q1->z1 Azide

References

Technical Support Center: Overcoming Poor Solubility in Molecule Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the poor solubility of target molecules during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor solubility or aggregation of my target molecule during conjugation?

Poor solubility and aggregation during bioconjugation can stem from several factors related to the inherent properties of the molecules and the reaction conditions. For antibody-drug conjugates (ADCs), the increased surface hydrophobicity after conjugating a hydrophobic payload is a primary cause of aggregation.[1][2] Unfavorable buffer conditions, such as pH and salt concentration, can also lead to aggregation, especially if the pH is near the protein's isoelectric point where it has minimal solubility.[2][3]

For small molecules, their intrinsic properties like high lipophilicity and large molecular size can lead to poor aqueous solubility.[4] During the conjugation process, issues such as over-labeling of proteins can alter their net charge and isoelectric point (pI), reducing solubility. Additionally, the crosslinker itself may be hydrophobic, contributing to aggregation.

Q2: How does pH affect the solubility of my target molecule?

The pH of the solution can significantly impact the solubility of many compounds. For molecules with ionizable groups, such as weak acids and bases, pH is a critical factor. The solubility of a compound is generally at its minimum near its isoelectric point (pI) and increases as the pH moves away from the pI.

For salts of weak acids, solubility increases in more acidic (lower pH) solutions. Conversely, for weak bases, solubility tends to increase in more alkaline (higher pH) environments. This is because the pH affects the protonation state of the molecule, influencing its overall charge and interaction with the solvent. For instance, deprotonated acidic molecules become charged and more water-soluble in alkaline solutions.

Q3: What are co-solvents and how can they improve the solubility of my molecule?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for nonpolar solutes. Common co-solvents used in bioconjugation and formulation include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, propylene glycol (PG), and polyethylene glycol (PEG).

While co-solvents can be very effective, their use needs to be carefully controlled as excessive amounts can lead to adverse effects, such as protein denaturation or toxicity in biological systems. It is often recommended to first dissolve the poorly soluble molecule in a small amount of an organic co-solvent before adding it to the aqueous reaction mixture.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation upon adding the labeling reagent. The labeling reagent has limited aqueous solubility.Dissolve the reagent in a small amount of a suitable organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction mixture.
Localized high concentration of the reagent.Add the dissolved reagent slowly to the protein solution while gently mixing.
High levels of soluble aggregates detected post-conjugation (e.g., by SEC-MALS). Increased hydrophobicity of the conjugate.- Incorporate hydrophilic spacers, such as PEG or cyclodextrins, into the linker.- Use a more hydrophilic payload if possible.- Optimize the drug-to-antibody ratio (DAR) to avoid over-labeling.
Unfavorable buffer conditions (pH, ionic strength).- Adjust the pH of the buffer to be further from the protein's isoelectric point.- Optimize the salt concentration of the buffer.
Inconsistent conjugation results and aggregation. Variability in reaction parameters.Tightly control reaction parameters such as temperature, pH, and reaction time.
Poor quality of starting materials.Ensure consistent quality of the antibody, linker, and payload.
Low yield of the final conjugate due to precipitation. The target molecule is inherently poorly soluble in the reaction buffer.- Perform a buffer screen to identify optimal pH and excipients.- Consider formulation strategies like using surfactants or cyclodextrins to form inclusion complexes.

Experimental Protocols

Protocol 1: Solubility Assessment using the Shake-Flask Method

The shake-flask method is a traditional and reliable technique to determine the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Ensure that both the solute (your target molecule) and the solvent are pure.

  • Saturation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration using a low-protein-binding filter (e.g., 0.22 µm).

  • Analysis: Accurately measure the concentration of the solute in the clear, saturated solution using a suitable analytical method such as HPLC-UV, LC-MS/MS, or NMR.

Protocol 2: Detection of Aggregates using Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique to separate molecules based on their hydrodynamic volume and determine their molar mass, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Methodology:

  • System Preparation: Equilibrate the SEC column (e.g., TSKgel G3000SWxl) and the MALS and refractive index detectors with the mobile phase (typically the formulation buffer) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the conjugate sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Data Acquisition: Inject a known volume of the prepared sample (e.g., 50 µL) onto the SEC column.

  • Data Analysis: Collect the light scattering and refractive index data as the sample elutes. The elution profile will show peaks corresponding to different species (monomer, aggregates). The molar mass of each species can be calculated from the light scattering and concentration data.

Visual Guides

experimental_workflow Workflow for Troubleshooting Poor Solubility cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategies Solubility Enhancement Strategies cluster_validation Validation A Poor Solubility or Aggregation Observed B Characterize Molecule Properties (pI, Hydrophobicity) A->B C Analyze Reaction Conditions (pH, Temp, Concentration) A->C D Optimize Buffer (pH, Ionic Strength) B->D C->D E Use Co-solvents (DMSO, DMF) C->E G Modify Conjugation Protocol (Lower Temp, Slower Addition) C->G H Measure Solubility (Shake-Flask, HPLC) D->H E->H F Add Excipients (Surfactants, Cyclodextrins) F->H I Assess Aggregation (SEC-MALS, DLS) G->I J Confirm Conjugate Activity H->J I->J

Caption: A logical workflow for troubleshooting poor solubility and aggregation issues.

signaling_pathway Factors Influencing Molecule Solubility in Conjugation cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_process Process Parameters cluster_outcome Outcome Mol Target Molecule HP Hydrophobicity Mol->HP pI Isoelectric Point (pI) Mol->pI MW Molecular Weight Mol->MW Sol Solubility / Aggregation HP->Sol - pI->Sol +/- MW->Sol - pH Buffer pH pH->Sol +/- IS Ionic Strength IS->Sol +/- Temp Temperature Temp->Sol +/- CoS Co-solvents CoS->Sol + CR Conjugation Reagents CR->Sol +/- DoL Degree of Labeling DoL->Sol -

Caption: Key factors influencing the solubility and aggregation of molecules during conjugation.

References

Reducing non-specific binding in Azido-PEG12-acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG12-acid applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize non-specific binding and achieve reliable results in your experiments.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure your specific signal, leading to inaccurate data. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.

Problem: Excessive background signal in assays utilizing this compound conjugates.

High background can manifest as a general increase in signal across the entire assay surface or as distinct, unintended binding events.

Logical Flow for Troubleshooting High Background

Troubleshooting_High_Background start High Non-Specific Binding Detected check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking check_washing Step 2: Optimize Washing Protocol check_blocking->check_washing If background persists solution Reduced Non-Specific Binding check_blocking->solution Issue resolved check_conjugate Step 3: Assess Conjugate Quality & Concentration check_washing->check_conjugate If background persists check_washing->solution Issue resolved check_surface Step 4: Examine Surface Chemistry check_conjugate->check_surface If background persists check_conjugate->solution Issue resolved check_surface->solution Implement changes

Caption: Troubleshooting workflow for high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in experiments involving this compound?

Non-specific binding in experiments using this compound conjugates can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: Molecules can non-specifically adhere to surfaces due to hydrophobic or electrostatic forces.[1][2] The PEG component of this compound is designed to create a hydrophilic barrier, but this may be insufficient if the surface is not properly passivated.

  • Inefficient Blocking: Unoccupied sites on the assay surface can bind the conjugate or other detection reagents.[3]

  • Inadequate Washing: Insufficient or overly harsh washing steps can fail to remove non-specifically bound molecules or, conversely, disrupt specific interactions.[4]

  • High Conjugate Concentration: Using an excessive concentration of your this compound conjugate can lead to increased background signal.[4]

  • Surface Properties: The inherent properties of the substrate (e.g., polystyrene, gold) can contribute to non-specific adsorption.

Q2: How can I optimize my blocking protocol to reduce non-specific binding?

Effective blocking is critical for clean results. Consider the following optimizations:

  • Choice of Blocking Agent: The ideal blocking agent depends on your assay system. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, and purified casein. For some surfaces, specialized PEG-based blockers can be highly effective.

  • Concentration and Incubation: A 1-5% solution of the blocking agent is typically recommended. Incubation for 1 hour at room temperature or overnight at 4°C with gentle agitation is a good starting point.

  • Freshness: Always prepare blocking solutions fresh to prevent bacterial growth, which can contribute to background signal.

Table 1: Common Blocking Agents and Recommended Concentrations

Blocking AgentTypical ConcentrationSurface CompatibilityNotes
Bovine Serum Albumin (BSA)1 - 5% (w/v)Polystyrene, Gold, NitrocelluloseA common starting point for many applications.
Non-Fat Dry Milk1 - 5% (w/v)Nitrocellulose, PVDFContains phosphoproteins, which can interfere with phospho-specific antibody detection.
Casein1 - 3% (w/v)Polystyrene, GoldA purified milk protein, offering more consistent performance than non-fat dry milk.
Thiolated PEG10 - 50 µMGold SurfacesForms a dense, hydrophilic layer that is very effective at preventing protein adsorption.
Pluronic F1270.1 - 2% (w/v)Hydrophobic SurfacesA surfactant that self-assembles on hydrophobic surfaces to create a passivating layer.
Q3: What modifications can I make to my washing steps to improve signal-to-noise?

Proper washing is essential to remove weakly bound molecules without disrupting specific interactions.

  • Increase Wash Duration and Volume: Extending the duration and increasing the volume of your wash steps can effectively reduce background.

  • Incorporate Detergents: Adding a mild, non-ionic detergent like Tween-20 (typically at 0.05-0.1%) to your wash buffer can help disrupt non-specific hydrophobic interactions. For more stringent washing, NP-40 can be used.

  • Adjust Salt Concentration: Increasing the salt concentration (e.g., up to 1M NaCl) in your wash buffer can help mitigate non-specific binding driven by ionic interactions.

  • Increase Wash Frequency: Performing more frequent washes (e.g., 5 washes of 6 minutes each instead of 3 washes of 10 minutes) can be more effective.

Q4: Could the this compound itself be contributing to non-specific binding?

While the PEG12 linker is designed to be hydrophilic and resist protein adsorption, issues can still arise:

  • High Ligand Density: If the this compound is conjugated to a surface at a very high density, it may lead to avidity effects where a target molecule interacts with multiple ligands, resulting in what appears to be non-specific binding.

  • Reactive Groups: The terminal azide and acid groups are intended for specific conjugation reactions (e.g., click chemistry and amide bond formation). If these groups are not fully reacted, they could potentially interact non-specifically with components of your assay.

Experimental Workflow: Surface Passivation and Conjugation

Experimental_Workflow cluster_prep Surface Preparation cluster_conjugation Conjugation cluster_assay Assay Steps surface 1. Clean Surface passivate 2. Passivate Surface (e.g., with Thiol-PEG) surface->passivate activate 3. Activate Carboxyl Group (EDC/NHS) passivate->activate couple 4. Couple Amine-Containing Molecule activate->couple block 5. Block Remaining Sites (e.g., BSA) couple->block bind 6. Bind Target Analyte block->bind wash 7. Wash bind->wash detect 8. Detect wash->detect

Caption: General workflow for surface functionalization and assay.

Experimental Protocols

Protocol 1: General Surface Blocking Procedure

This protocol provides a starting point for blocking surfaces to minimize non-specific binding.

  • Prepare Blocking Buffer: Prepare a fresh solution of your chosen blocking agent (e.g., 3% w/v BSA in PBS).

  • Incubation: Immerse the assay surface completely in the blocking buffer.

  • Agitation: Incubate for 1 hour at room temperature or overnight at 4°C on an orbital shaker set to a gentle speed.

  • Washing: After incubation, wash the surface three to five times with a wash buffer (e.g., PBST: PBS with 0.05% Tween-20). Each wash should be for 5 minutes with gentle agitation.

  • Proceed with Assay: The surface is now blocked and ready for the subsequent steps of your assay.

Protocol 2: Optimizing Click Chemistry Reactions to Reduce Background

Incomplete or inefficient click reactions can sometimes lead to non-specific signals from unreacted components. This compound contains an azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Table 2: Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Component Concentrations

ComponentConcentration RangeNotes
Alkyne-Molecule1 - 50 µMLower concentrations may require longer reaction times.
Azide-PEG12-Conjugate10 µM - 1 mMUse at least a 2-fold molar excess over the alkyne.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMThe catalyst precursor.
Ligand (e.g., THPTA)250 µM - 5 mMA 5:1 ligand-to-copper ratio is recommended to protect the Cu(I) state.
Sodium Ascorbate1 mM - 5 mMReducing agent to generate the active Cu(I) catalyst. Prepare fresh.

Troubleshooting Steps for Click Reactions:

  • Use Fresh Reagents: Sodium ascorbate is prone to oxidation, so always use a freshly prepared solution.

  • Optimize Reagent Ratios: Ensure that the ratio of ligand to copper is sufficient to maintain the active catalytic state. An excess of the azide probe is generally recommended, but very high concentrations of unreacted probe might contribute to background.

  • Buffer Choice: Avoid Tris-based buffers as the amine groups can chelate copper. Opt for buffers like PBS or HEPES.

  • Removal of Interfering Substances: If your sample contains reducing agents like DTT, they should be removed via dialysis or buffer exchange prior to the click reaction.

Signaling Pathway Analogy: PROTAC Mechanism

This compound is often used as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding this pathway can be helpful in conceptualizing the role of the linker.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG12 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb transfer Proteasome Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation

Caption: Simplified diagram of the PROTAC mechanism.

References

Validation & Comparative

A Comparative Guide to the Characterization of Azido-PEG12-Acid Bioconjugates Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of discrete PEG (dPEG®) linkers, such as Azido-PEG12-acid, offers the advantage of a defined molecular weight, simplifying the characterization of the resulting bioconjugates. Mass spectrometry is an indispensable tool for the detailed structural elucidation of these modified proteins. This guide provides an objective comparison of the two primary mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the characterization of this compound bioconjugates. We also present a comparative overview of alternative analytical techniques and provide detailed experimental protocols to support the evaluation of each method's performance.

Mass Spectrometry for PEGylated Bioconjugate Analysis: A Head-to-Head Comparison

MALDI-TOF and ESI-MS are the cornerstones of mass spectrometry-based characterization of PEGylated proteins. Each technique offers distinct advantages and is suited for different aspects of bioconjugate analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of large, non-volatile molecules like proteins and their conjugates. In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, primarily as singly charged ions. This results in relatively simple mass spectra, which are advantageous for analyzing heterogeneous samples. For decades, MALDI-TOF MS has been the technique of choice for characterizing PEGylated proteins in terms of accurate average molecular weight and degree of PEGylation.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS) has gained popularity for the analysis of PEGylated proteins, particularly due to its amenability to coupling with liquid chromatography (LC) for online separation and analysis (LC-MS).[1] ESI generates multiply charged ions from analytes in solution, which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range. However, the resulting spectra can be complex due to the presence of multiple charge states and the inherent polydispersity of traditional PEG chains, though this is less of an issue with discrete PEGs.[1] ESI-MS is often preferred for its potential for automated workflow and reduced sample preparation time.[1]

The following table summarizes the key quantitative performance metrics for MALDI-TOF MS and ESI-MS in the context of this compound bioconjugate characterization.

FeatureMALDI-TOF MSESI-MS
Mass Accuracy < 5 ppm (with delayed extraction and internal calibrants)[2]< 5 ppm (with high-resolution analyzers like TOF or Orbitrap)
Resolution Moderate (m/Δm of ~500 for heterogeneous PEGylated peptides)High (isotopic resolution can be achieved for smaller bioconjugates)
Sensitivity Low femtomole (fmol) rangeLow femtomole (fmol) to attomole (amol) range
Dynamic Range Wide, suitable for heterogeneous samplesCan be limited by charge competition, especially in complex mixtures
Throughput High, suitable for rapid screeningHigh, especially when coupled with automated LC systems
Tolerance to Buffers/Salts HighLow, requires extensive sample cleanup
Coupling to Separation Offline coupling to LC is commonDirect online coupling to LC (LC-MS) is a major advantage
Information Provided Average molecular weight, degree of PEGylation, heterogeneityMolecular weight of individual species, can be coupled with MS/MS for site-specific information

Experimental Workflow for Bioconjugate Characterization

A typical workflow for the synthesis and characterization of an this compound bioconjugate involves several key steps, from the initial conjugation reaction to the final analysis by mass spectrometry.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_analysis Mass Spectrometry Analysis protein Protein (e.g., BSA) activation EDC/NHS Activation protein->activation peg This compound peg->activation conjugation Conjugation Reaction activation->conjugation purification Purification (e.g., SEC) conjugation->purification sample_prep Sample Preparation purification->sample_prep maldi MALDI-TOF MS sample_prep->maldi esi ESI-MS sample_prep->esi data_analysis Data Analysis maldi->data_analysis esi->data_analysis logical_approach cluster_primary Primary Characterization cluster_secondary In-depth Structural Analysis cluster_tertiary Functional Assessment start This compound Bioconjugate ms Mass Spectrometry (MALDI-TOF & ESI-MS) start->ms Molecular Weight Degree of PEGylation sec_mals SEC-MALS start->sec_mals Molar Mass Aggregation nmr NMR Spectroscopy ms->nmr Confirm Structure auc Analytical Ultracentrifugation sec_mals->auc Confirm Homogeneity functional_assay Biological Activity Assays nmr->functional_assay auc->functional_assay

References

A Researcher's Guide to Purity Analysis of Azido-PEG12-acid: HPLC and a Comparative Look at Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of their work. This is especially true for bifunctional linkers like Azido-PEG12-acid, a key component in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in informed decision-making.

This compound is a heterobifunctional linker featuring an azide group for "click" chemistry and a carboxylic acid for amide bond formation. The 12-unit polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between conjugated molecules. Given its role in linking sensitive biological molecules, even minor impurities can significantly impact the efficacy and safety of the final product. Therefore, robust analytical methods to verify its purity are essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most widely used method for analyzing the purity of PEGylated compounds like this compound. Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Potential Impurities in this compound

During the multi-step synthesis of this compound, several impurities can be introduced. These can be broadly categorized as:

  • PEG-related impurities:

    • Polydispersity: Incomplete polymerization can lead to a mixture of PEG chains with varying lengths.

    • Diol impurity: PEG starting material with two hydroxyl groups (HO-PEG12-OH) that may not be fully functionalized.

    • Ethylene oxide, 1,4-dioxane, and diethylene glycol: Residuals from the PEG synthesis process.

  • Synthesis-related impurities:

    • Incomplete reactions: Starting materials or intermediates, such as Hydroxyl-PEG12-acid or Tosyl-PEG12-acid, may remain.

    • Side products: Byproducts from the tosylation and azidation steps.

    • Reagents and catalysts: Residual reagents used during the synthesis.

Experimental Protocol: RP-HPLC for this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be necessary depending on the specific HPLC system and column used.

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

Note on Detection: Since PEG molecules lack a strong UV chromophore, traditional UV detectors have limited utility. CAD, ELSD, or MS are recommended for their ability to detect non-chromophoric compounds.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often involves complementary techniques. The following table compares HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Comparison of Analytical Techniques for Purity Analysis of this compound

FeatureHPLCNMR SpectroscopyMass Spectrometry (MS)
Primary Use Purity determination and quantification of impurities.Structural elucidation and confirmation, quantification of functional groups.Molecular weight determination and identification of impurities.
Sample Requirement Low (µg)High (mg)Very Low (ng to pg)
Throughput HighLow to MediumHigh (when coupled with LC)
Strengths - Excellent for separating complex mixtures.- High sensitivity with appropriate detectors.- Well-established and robust.- Provides detailed structural information.- Can be quantitative.- Non-destructive.- High sensitivity and specificity.- Provides accurate mass information.- Can identify unknown impurities.
Limitations - Requires a suitable detector for non-chromophoric compounds.- Peak identification may require standards or MS coupling.- Lower sensitivity compared to HPLC-MS.- Overlapping signals in PEG backbone can complicate interpretation.- Not ideal for complex mixtures.- May not distinguish between isomers.- Quantification can be challenging without standards.- Matrix effects can suppress ionization.

Visualizing the Workflow

To better understand the process of purity analysis, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Mobile Phase A) Sample->Dissolution HPLC HPLC Analysis (Purity Assessment) Dissolution->HPLC NMR NMR Analysis (Structural Confirmation) Dissolution->NMR MS MS Analysis (Molecular Weight Verification) Dissolution->MS Purity Purity (%) HPLC->Purity Structure Structural Integrity NMR->Structure MW Molecular Weight MS->MW

Caption: Experimental workflow for the purity analysis of this compound.

logical_relationship hplc HPLC (Separation & Quantification) purity Comprehensive Purity Profile hplc->purity Purity Data nmr NMR (Structural Information) nmr->purity Structural Confirmation ms MS (Mass Information) ms->purity Impurity Identification

Caption: Interrelation of analytical techniques for a comprehensive purity profile.

Conclusion

The purity of this compound is a critical parameter that directly influences the outcome of research and drug development projects. While RP-HPLC with a suitable detector like CAD, ELSD, or MS stands as the primary method for routine purity assessment, a multi-faceted approach incorporating NMR and MS provides a more complete and reliable characterization of the material. By employing the detailed protocols and understanding the comparative strengths of each technique presented in this guide, researchers can confidently assess the quality of their this compound products, leading to more robust and reproducible scientific results.

A Head-to-Head Comparison: Azido-PEG12-acid Versus Other PEG Linker Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic or diagnostic outcomes. The choice of a linker molecule, such as the popular Azido-PEG-acid series, can significantly impact the physicochemical properties, pharmacokinetics, and overall performance of the final product. This guide provides an objective comparison of Azido-PEG12-acid with other discrete polyethylene glycol (PEG) linkers of varying lengths, supported by experimental data to inform your selection process.

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and in vivo circulation time of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[1][2] The azido and carboxylic acid functional groups on Azido-PEG-acid linkers offer versatile handles for covalent attachment to biomolecules. The azide group allows for highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid can be readily conjugated to primary amines.[3][4]

The length of the PEG chain is a critical parameter that can be tailored to optimize the properties of the bioconjugate.[2] This guide will delve into a comparative analysis of this compound against shorter (e.g., PEG2, PEG4) and longer (e.g., PEG24) analogs.

Data Presentation: Performance Metrics Across Different PEG Linker Lengths

The following tables summarize quantitative and qualitative data from various studies, comparing key performance metrics of bioconjugates functionalized with PEG linkers of different lengths. It is important to note that the experimental conditions and conjugated molecules may vary between studies.

Table 1: General Impact of PEG Linker Length on Bioconjugate Properties

PropertyShort PEG Linkers (e.g., PEG2, PEG4)Medium PEG Linkers (e.g., PEG8, PEG12)Long PEG Linkers (e.g., PEG24, PEG4k, PEG10k)
Solubility Moderate improvement.Good improvement for most molecules.Significant improvement, especially for highly hydrophobic payloads.
Stability Can provide better stability by keeping the payload within the antibody's spatial shield.Often represents a good balance of stability and other properties.Can prevent protein aggregation by masking hydrophobic regions.
Pharmacokinetics (Half-life) Less pronounced "stealth" effect, potentially leading to faster clearance.Significant improvements in half-life and tumor exposure are often observed.Dramatically improved pharmacokinetic profile with prolonged half-life and increased area under the curve (AUC).
In Vitro Potency/Cytotoxicity Generally higher potency compared to longer linkers due to less steric hindrance.May have a moderate impact on potency.Can sometimes lead to a decrease in in vitro cytotoxicity.
Steric Hindrance Minimal steric hindrance.Moderate steric hindrance.Increased potential for steric hindrance, which may affect binding affinity.

Table 2: Quantitative Comparison of In Vivo Performance with Varying PEG Linker Lengths

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingKey Efficacy/Cytotoxicity FindingReference(s)
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.-
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.Cytotoxicity reduced by approximately 4.5-fold compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.Cytotoxicity reduced by approximately 22-fold compared to no PEG, but resulted in the strongest tumor growth inhibition in vivo.
Antibody-Drug Conjugate (ADC)PEG8, PEG12, PEG24ADCs with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios compared to ADCs with 2 and 4 PEG units.Greater tumor weight reduction with longer PEG linkers.
Folate-Linked Liposomal Doxorubicin2 kDa, 5 kDa, 10 kDa-Tumor size was reduced by >40% with the 10 kDa linker compared to the 2 kDa or 5 kDa linkers.
Antibody-Nanocarrier Conjugates0.65 kDa-Showed the best targeting in DC2.4 cell lines.
Antibody-Nanocarrier Conjugates5 kDa-Required for specific accumulation in primary bone marrow-derived dendritic cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involving Azido-PEG-acid linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an Azido-PEG-acid linker to an alkyne-functionalized molecule.

Materials:

  • Azido-PEGn-acid (e.g., this compound)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the Azido-PEGn-acid and the alkyne-functionalized molecule in the chosen solvent system. For biological applications, ensure all components are soluble in aqueous buffers like PBS.

  • Catalyst Preparation: Prepare a fresh stock solution of copper(II) sulfate and a separate stock solution of sodium ascorbate. Prepare a premixed solution of CuSO₄ and the THPTA ligand. A typical final concentration for CuSO₄ is between 50 and 250 µM, with a 5-fold molar excess of the ligand.

  • Reaction Setup: In a reaction vessel, combine the Azido-PEGn-acid and alkyne-functionalized molecule solutions. A typical molar ratio of azide to alkyne is 1:1 to 1.5:1.

  • Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the premixed copper/ligand solution to initiate the click reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS or ¹H NMR until completion. Reaction times can range from 30 minutes to 48 hours.

  • Purification: If necessary, purify the resulting conjugate using methods like size-exclusion chromatography or dialysis to remove unreacted components and the copper catalyst.

Protocol 2: In Vivo Pharmacokinetic Analysis

This protocol describes a general method for determining the pharmacokinetic profile of a PEGylated bioconjugate.

Materials:

  • PEGylated bioconjugate

  • Control (non-PEGylated) molecule

  • Animal model (e.g., mice)

  • Apparatus for intravenous (i.v.) injection

  • Blood collection supplies

  • Analytical method for quantification (e.g., ELISA, scintillation counting for radiolabeled conjugates)

Procedure:

  • Animal Dosing: Administer the PEGylated conjugate and the control molecule intravenously to different groups of animals at a specified dose (e.g., mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Quantify the concentration of the conjugate in the plasma or serum samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance.

Mandatory Visualization

G General Structure of Azido-PEGn-acid Linker cluster_0 cluster_1 n = number of PEG units Azide N₃ PEG_start -(CH₂CH₂O)n- Azide->PEG_start Acid -COOH PEG_start->Acid n_values e.g., n=4, 8, 12, 24

Caption: General structure of an Azido-PEGn-acid linker.

G Bioconjugation Workflow using Azido-PEG-acid and Click Chemistry cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Purification & Analysis cluster_3 Final Product A Azido-PEGn-acid C Click Chemistry Reaction (e.g., CuAAC) A->C B Alkyne-functionalized Molecule B->C D Purification (e.g., Chromatography) C->D E Characterization (e.g., LC-MS) D->E F PEGylated Bioconjugate E->F

Caption: Workflow for bioconjugation via click chemistry.

G PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination of POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: A signaling pathway involving a PROTAC with a PEG linker.

Conclusion

The selection of the optimal Azido-PEG-acid linker length is a critical decision in the design of bioconjugates. While shorter PEG linkers may offer advantages in terms of preserving in vitro potency and minimizing steric hindrance, longer linkers like this compound and beyond generally provide significant benefits in improving solubility, stability, and pharmacokinetic profiles. This often translates to enhanced in vivo efficacy, particularly for hydrophobic payloads or when prolonged circulation is desired.

The data presented in this guide highlights that there is no one-size-fits-all solution. The ideal PEG linker length must be empirically determined for each specific application, taking into account the properties of the molecule being conjugated, the desired therapeutic or diagnostic outcome, and the balance between in vitro potency and in vivo performance. The experimental protocols provided offer a starting point for researchers to conduct their own comparative studies and make informed decisions in the rational design of next-generation bioconjugates.

References

The Discrete Advantage: A Comparative Guide to Azido-PEG12-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the linker connecting the targeting moiety to the payload is a critical determinant of success. This guide provides a detailed comparison of discrete Polyethylene Glycol (PEG) linkers, exemplified by Azido-PEG12-acid, against traditional polydisperse PEG alternatives. We will explore the benefits of molecular precision and present supporting experimental data for researchers, scientists, and drug development professionals.

Understanding the PEG Linker: Discrete vs. Polydisperse

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents[1][2]. However, not all PEGs are created equal.

  • Polydisperse PEGs: Traditional PEGs are synthesized as a mixture of polymer chains of varying lengths, resulting in a distribution of molecular weights around an average value[3][4]. This heterogeneity complicates the synthesis and purification of conjugates, leading to final products with inconsistent properties[3].

  • Discrete PEGs (dPEGs): In contrast, discrete PEGs are single molecular compounds with a precisely defined structure, chain length, and molecular weight. This compound is a heterobifunctional dPEG, featuring an azide group on one end and a carboxylic acid on the other, connected by exactly 12 ethylene glycol units. This uniformity is the source of its significant advantages.

The structure of this compound allows for a controlled, two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on an antibody), while the azide group is reserved for a highly specific "click chemistry" reaction with an alkyne-modified payload.

cluster_0 This compound Structure linker Azido-(CH₂CH₂O)₁₂-Propionic Acid peg 12 PEG Units Hydrophilic Spacer Improves Solubility linker->peg azide Azide Group (N₃) Reacts with Alkynes (Click Chemistry) azide->linker acid Carboxylic Acid (-COOH) Reacts with Amines (e.g., on Antibodies) peg->acid

Caption: Structure of the this compound linker.

Head-to-Head Comparison: The Benefits of Precision

The use of a discrete linker like this compound provides tangible benefits over polydisperse alternatives throughout the development lifecycle, from synthesis to in vivo performance.

FeatureDiscrete PEG Linker (e.g., this compound)Polydisperse PEG Linker
Purity & Composition Single, pure compound with a defined molecular formula (C₂₇H₅₃N₃O₁₄).A heterogeneous mixture of polymers with an average molecular weight.
Molecular Weight Precise and constant (643.7 g/mol ).Distributed over a range, characterized by a Polydispersity Index (PDI) > 1.0.
Reproducibility High batch-to-batch consistency ensures reliable and reproducible synthesis of conjugates.Variable composition can lead to inconsistencies in drug quality and performance.
Conjugate Characterization Produces a homogeneous final product (e.g., a single ADC species), simplifying analysis and purification.Results in a complex mixture of conjugates, making characterization and quality control challenging.
Pharmacokinetics (PK) Allows for precise control and optimization of the drug's PK profile.The mixture of PEG lengths leads to less predictable and harder-to-optimize PK behavior.
Immunogenicity Well-defined structures may reduce the risk of unwanted immunogenic reactions.Heterogeneity and the presence of various PEG species can contribute to immunogenicity.

Experimental Data: Quantifying the Advantage

Recent studies provide quantitative evidence supporting the benefits of using monodisperse PEG linkers in biologics and nanoparticle-based drug delivery systems.

Case Study 1: Pharmacokinetics of PEGylated Nanoparticles

A study comparing gold nanoparticles (AuNPs) coated with monodisperse versus polydisperse PEGs revealed significant differences in their in vitro and in vivo behavior. The uniform PEG layer on monodisperse PEG-AuNPs led to reduced protein adsorption, longer circulation time, and enhanced tumor accumulation.

Table 1: In Vivo Performance of Monodisperse vs. Polydisperse PEG-Coated Gold Nanoparticles

Parameter Monodisperse PEG-AuNPs Polydisperse PEG-AuNPs Fold Improvement
Protein Adsorption Markedly lower and constant Higher due to enrichment of lower MW PEGs on the surface. -
Blood Circulation Half-life Significantly prolonged. Shorter -
Tumor Accumulation (24h) Enhanced. Lower -

Data sourced from studies on PEGylated gold nanoparticles, demonstrating the principle of monodispersity's impact.

Case Study 2: Efficacy of Affibody-Drug Conjugates

In the development of miniaturized ADCs, the length of the PEG linker was shown to directly impact both the circulation half-life and the cytotoxic potency of the conjugate. While longer PEG chains increased half-life, they also tended to reduce in vitro cytotoxicity, highlighting the need for precise optimization that discrete PEGs enable.

Table 2: Impact of PEG Linker Length on Affibody-Drug Conjugate Properties

Conjugate (Linker) Receptor Binding EC₅₀ (pM) In Vitro Cytotoxicity IC₅₀ (nM) Circulation Half-Life (hours)
ZHER2-SMCC-MMAE (No PEG) 98.5 0.38 ~2.5
ZHER2-PEG4K-MMAE (4 kDa PEG) 161.7 1.7 (4.5x reduction) ~6.25 (2.5x increase)
ZHER2-PEG10K-MMAE (10 kDa PEG) 250.7 8.4 (22x reduction) ~28 (11.2x increase)

Data adapted from a study on HER2-targeting affibody-drug conjugates, illustrating the trade-offs managed by precise linker design.

cluster_benefits Logical Flow of Benefits A Discrete PEG Linker (Single Molecular Weight) B Homogeneous Conjugate (Well-Defined Product) A->B leads to C Predictable & Tunable Pharmacokinetics (PK) B->C enables D Simplified Analysis & Quality Control B->D allows for E Improved Therapeutic Window & Efficacy C->E D->E

Caption: Benefits stemming from the use of discrete PEG linkers.

Experimental Protocols

The following is a representative two-step protocol for creating an antibody-drug conjugate using this compound.

Protocol 1: Antibody Modification with this compound

This step attaches the linker to the antibody via a stable amide bond.

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

    • This compound.

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

    • Anhydrous DMSO.

    • Desalting columns.

    • Quenching buffer (e.g., 100 mM Tris or Glycine).

  • Methodology:

    • Antibody Preparation: Adjust the mAb concentration to 2-5 mg/mL in PBS.

    • Linker Activation: Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to create concentrated stock solutions. In a separate microtube, combine EDC and Sulfo-NHS (typically at a 1:1 or 1:2 molar ratio) and incubate for 5-10 minutes at room temperature to pre-activate. Then, add the this compound to the activated mixture.

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

    • Purification: Remove excess, unreacted linker and byproducts by passing the solution through a desalting column equilibrated with PBS. The resulting product is the azide-modified antibody (mAb-PEG12-Azide).

Protocol 2: Drug Payload Conjugation via Click Chemistry

This step attaches the therapeutic payload to the azide-modified antibody. This example uses a strain-promoted alkyne-azide cycloaddition (SPAAC), which is copper-free.

  • Materials:

    • Purified mAb-PEG12-Azide (from Protocol 1).

    • Alkyne-modified drug payload (e.g., DBCO-MMAE).

    • Anhydrous DMSO.

    • Size-exclusion chromatography (SEC) system for purification.

  • Methodology:

    • Payload Preparation: Prepare a concentrated stock solution of the alkyne-modified drug in anhydrous DMSO.

    • Click Reaction: Add a 3- to 5-fold molar excess of the alkyne-drug to the azide-modified antibody solution.

    • Incubation: Incubate for 4-12 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored using analytical techniques like HIC-HPLC or RP-HPLC.

    • Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove unreacted drug-linker and other impurities using an appropriate SEC column.

    • Characterization: The final ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

cluster_workflow Experimental Workflow: ADC Synthesis A 1. Antibody Preparation (mAb in PBS) C 3. Amide Coupling (mAb + Activated Linker) A->C B 2. Linker Activation (this compound + EDC/NHS) B->C D 4. Purification (Desalting Column) C->D E Result: mAb-PEG12-Azide D->E F 5. Click Chemistry Reaction (mAb-PEG12-Azide + Alkyne-Drug) E->F G 6. Final Purification (Size-Exclusion Chromatography) F->G H Final Product: ADC G->H

Caption: Workflow for ADC synthesis using this compound.

Conclusion

The shift from polydisperse to discrete PEG linkers marks a significant advancement in the field of bioconjugation. A precisely defined linker like this compound offers unparalleled control over the final product's composition, leading to enhanced homogeneity, batch-to-batch reproducibility, and more predictable pharmacological properties. The experimental evidence indicates that this molecular precision can translate into improved in vivo performance, including longer half-life and better target accumulation. For researchers dedicated to developing the next generation of targeted therapeutics, leveraging the benefits of discrete PEG linkers is not just an advantage—it is essential for creating safer, more effective, and more consistent medicines.

References

Validating the Functional Activity of Azido-PEG12-Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules with linkers such as Azido-PEG12-acid is a critical strategy in modern drug development, aimed at enhancing solubility, stability, and pharmacokinetic profiles. This compound is a heterobifunctional linker featuring a terminal azide group for "click chemistry" reactions and a carboxylic acid for conjugation to amine-containing biomolecules.[1][2] Validating that the conjugated molecule retains its intended biological activity is a crucial step. This guide provides an objective comparison of functional assays used to validate the activity of such conjugates, supported by experimental data and detailed protocols.

The Role of this compound in Bioconjugation

This compound is frequently employed in the development of antibody-drug conjugates (ADCs) and PROTACs.[3][4][] Its discrete polyethylene glycol (PEG) chain, consisting of 12 PEG units, offers a balance of hydrophilicity and length, which can be crucial for maintaining the biological function of the conjugated molecule. The azide group allows for highly specific and efficient conjugation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the carboxylic acid can be activated to react with primary amines on proteins or other molecules.

Performance Comparison: The Impact of Conjugation on Biological Activity

The primary concern when conjugating a therapeutic agent is whether the linker and the conjugation process adversely affect its function. The following tables summarize quantitative data from studies on ADCs, illustrating the impact of different linkers and conjugation strategies on their in vitro cytotoxicity.

Table 1: In Vitro Cytotoxicity of a Site-Specific Antibody-Drug Conjugate Using Different Conjugation Chemistries with an Azido-PEG12 Linker

Conjugation ChemistryConjugation Efficiency (%)Drug-to-Antibody Ratio (DAR)Cytotoxicity (IC50, nM)
Azide-Alkyne Click Chemistry 97 ± 2 1.95 ± 0.08 14.2 ± 1.1
Lysine Conjugation78 ± 83.2 ± 0.68.7 ± 1.5
Cysteine Conjugation85 ± 52.8 ± 0.46.3 ± 0.9
Enzymatic Conjugation92 ± 31.88 ± 0.1212.8 ± 0.8

This data demonstrates that site-specific conjugation using azide-alkyne click chemistry with a PEG12 linker results in a highly efficient and controlled conjugation, yielding a potent ADC with an IC50 in the nanomolar range.

Table 2: Effect of PEG Linker Length on the In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate

ConjugatePEG Linker Molecular WeightIn Vitro Cytotoxicity (IC50, nM)In Vivo Half-Life (minutes)
No PEG LinkerN/A~4.019.6
PEG4k4 kDa~18.0 (4.5-fold reduction)49.2 (2.5-fold increase)
PEG10k10 kDa~90.0 (22.5-fold reduction)219.0 (11.2-fold increase)

This table illustrates a common trade-off in PEGylation: longer PEG chains can significantly increase the in vivo half-life of a conjugate but may also lead to a decrease in in vitro potency, likely due to steric hindrance.

Key Functional Assays and Experimental Protocols

To validate the activity of a molecule conjugated with this compound, a panel of functional assays should be employed. Below are detailed protocols for essential in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the conjugate required to inhibit the growth of cancer cells by 50% (IC50).

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HER2-positive SK-BR-3 cells for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Conjugate Preparation: Prepare serial dilutions of the this compound conjugate, the unconjugated payload, and a relevant control (e.g., unconjugated antibody) in complete cell culture medium.

  • Treatment: Remove the medium from the cells and add the prepared dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is used to measure the binding kinetics and affinity (KD) of the conjugate to its target protein.

Experimental Protocol:

  • Chip Preparation: Immobilize the target protein (ligand) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the this compound conjugate (analyte) in a suitable running buffer. Also, prepare dilutions of the unconjugated antibody as a comparator.

  • Binding Measurement: Inject the analyte dilutions over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the chip for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

In Vivo Efficacy Study in a Xenograft Model

This assay evaluates the anti-tumor activity of the conjugate in a living organism.

Experimental Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 gastric cancer cells) into immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, unconjugated drug, unconjugated antibody, and the this compound conjugate.

  • Dosing: Administer the treatments intravenously at specified doses and schedules (e.g., once every three days for a total of four doses).

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically compare the tumor growth inhibition between the different groups.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological signaling.

Experimental_Workflow_for_ADC_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate add_adc Add ADC to Cells prep_adc Prepare Serial Dilutions of ADC Conjugate prep_adc->add_adc incubate_72h Incubate for 72-96 hours add_adc->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 3-4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Heterodimerization Ras Ras HER2->Ras via Grb2/Shc PI3K PI3K HER3->PI3K Activates ADC Azido-PEG12-Drug (e.g., ADC) ADC->HER2 Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway targeted by an ADC.

Conclusion

The validation of this compound conjugates requires a multi-faceted approach employing a suite of functional assays. In vitro cytotoxicity and binding affinity assays provide crucial data on the potency and specificity of the conjugate, while in vivo studies are essential for evaluating its overall therapeutic efficacy. The choice of linker length and conjugation strategy can significantly impact the conjugate's performance, highlighting the need for careful optimization and thorough characterization. The protocols and comparative data presented in this guide offer a framework for researchers to design and execute robust validation studies for their this compound conjugated molecules.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for Azido-PEG12-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides a detailed, side-by-side comparison of these two techniques for reactions involving Azido-PEG12-acid, a common PEGylating agent.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicity, though ligands can mitigate this.[1]High, suitable for in vivo and live-cell applications.[2]
Reaction Rate Generally faster (second-order rate constants typically 1 to 100 M⁻¹s⁻¹).[2]Generally slower (second-order rate constants typically 10⁻³ to 1 M⁻¹s⁻¹), but highly dependent on the cyclooctyne used.[2]
Alkyne Reactant Terminal alkynes (e.g., Propargyl-PEG-acid)Strained cyclooctynes (e.g., DBCO, BCN).[2]
Reagent Accessibility Terminal alkynes are generally more readily available and less expensive.Strained cyclooctynes can be more complex and costly to synthesize.
Side Reactions Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS).Some cyclooctynes can have side reactions with thiols.

Quantitative Performance Data

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize typical quantitative data for these reactions, drawing from studies on PEGylated and structurally similar molecules.

Table 1: Comparative Reaction Kinetics

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
CuAACAzido-PEG, Terminal Alkyne~1 - 100
SPAACAzido-PEG, DBCO~0.3 - 1.2
SPAACAzido-PEG, BCNVaries, can be faster than DBCO

Note: Rate constants are highly dependent on the specific reactants, solvent, temperature, and, for CuAAC, the ligand used.

Table 2: Typical Reaction Conditions

ParameterCuAAC with this compoundSPAAC with this compound
Alkyne Partner Terminal alkyne (e.g., propargyl-functionalized molecule)Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule)
Solvent Aqueous buffers (e.g., PBS), DMSO/water, t-BuOH/waterAqueous buffers (e.g., PBS, HEPES), DMSO, DMF
Temperature Room temperature to 50°CRoom temperature to 37°C
pH 4 - 127.0 - 9.0 for optimal protein stability
Reactant Ratio 1:1 to 1.5:1 (Azide:Alkyne)1.5:1 (Azide:Cyclooctyne) is common
Reaction Time 30 minutes to 48 hours1 to 24 hours

Reaction Mechanisms and Workflows

To visualize the processes involved in CuAAC and SPAAC reactions with this compound, the following diagrams illustrate the core reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism AzidoPEG This compound (R-N3) Intermediate Copper-Acetylide Intermediate AzidoPEG->Intermediate Alkyne Terminal Alkyne (R'-C≡CH) Cu1 Cu(I) Catalyst Alkyne->Cu1 Cu1->Intermediate Triazole 1,4-Disubstituted Triazole Cu1->Triazole Intermediate->Triazole SPAAC_Mechanism AzidoPEG This compound (R-N3) TransitionState [3+2] Cycloaddition Transition State AzidoPEG->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Triazole Triazole Product TransitionState->Triazole Experimental_Workflow cluster_CuAAC CuAAC Protocol cluster_SPAAC SPAAC Protocol CuAAC_Start Dissolve this compound and Terminal Alkyne CuAAC_Catalyst Prepare Cu(I) Catalyst Premix (CuSO4, Ligand, Reducing Agent) CuAAC_Start->CuAAC_Catalyst CuAAC_React Combine Reactants and Catalyst CuAAC_Catalyst->CuAAC_React CuAAC_Incubate Incubate at RT - 50°C CuAAC_React->CuAAC_Incubate CuAAC_Purify Purify Conjugate CuAAC_Incubate->CuAAC_Purify SPAAC_Start Dissolve this compound and Strained Cyclooctyne SPAAC_React Mix Reactants SPAAC_Start->SPAAC_React SPAAC_Incubate Incubate at RT - 37°C SPAAC_React->SPAAC_Incubate SPAAC_Purify Purify Conjugate SPAAC_Incubate->SPAAC_Purify

References

Evaluating the In Vivo Stability of Azido-PEG12-Acid Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that profoundly impacts the in vivo performance of bioconjugates. The stability of the linkage between a payload and a carrier molecule dictates the pharmacokinetic profile, efficacy, and potential toxicity of the therapeutic agent. This guide provides an objective comparison of the in vivo stability of linkages derived from Azido-PEG12-acid with alternative linker chemistries, supported by experimental data and detailed protocols.

The this compound linker offers a versatile platform for bioconjugation, featuring a terminal azide group for "click" chemistry and a carboxylic acid for attachment to various molecules. The resulting 1,2,3-triazole linkage formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition is known for its exceptional stability.

Comparative Analysis of Linker Stability

The in vivo stability of a linker is paramount to ensure that the conjugated payload remains attached to its carrier until it reaches the target site. Premature cleavage can lead to off-target effects and reduced therapeutic efficacy. The linkage derived from this compound, a 1,2,3-triazole, is considered a non-cleavable linker under physiological conditions. Its stability is attributed to the aromatic nature and high bond energy of the triazole ring, which is resistant to enzymatic and hydrolytic degradation.

In contrast, other linker chemistries are intentionally designed to be cleavable in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes. The choice between a stable and a cleavable linker is highly dependent on the therapeutic strategy.

Table 1: Comparison of In Vivo Stability of Common Bioconjugation Linkages

Linker TypeLinkage FormedCleavage MechanismIn Vivo StabilityKey Characteristics
Azide-Alkyne (Click) 1,2,3-Triazole Non-cleavable High Resistant to enzymatic and hydrolytic degradation, considered highly stable in vivo.
AmideAmideGenerally non-cleavableHighStable under most physiological conditions, but can be susceptible to certain proteases.
ThioetherThioetherGenerally non-cleavableModerate to HighStable, but can be susceptible to oxidation or retro-Michael addition under certain conditions.
HydrazoneHydrazonepH-sensitiveLow to ModerateDesigned to be stable at physiological pH (~7.4) and cleave in acidic environments like endosomes/lysosomes (pH 5-6).
DisulfideDisulfideRedox-sensitiveLow to ModerateStable in the bloodstream but cleaved in the reducing environment of the cytoplasm.
Valine-CitrullinePeptideEnzyme-sensitiveLow to ModerateSpecifically cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.

Experimental Protocols

Accurate assessment of in vivo stability is crucial for the development of safe and effective bioconjugates. Below are detailed protocols for key experiments used to evaluate the in vivo performance of linker chemistries.

Pharmacokinetic (PK) Study

Objective: To determine the circulation half-life and clearance rate of the bioconjugate.

Animal Model: Typically mice or rats.

Procedure:

  • Administer the bioconjugate intravenously (IV) to a cohort of animals at a predetermined dose.

  • Collect blood samples at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) post-injection.

  • Process the blood samples to isolate plasma or serum.

  • Quantify the concentration of the intact bioconjugate in the plasma/serum samples using a validated analytical method such as ELISA, LC-MS/MS, or by measuring radioactivity if the conjugate is radiolabeled.

  • Plot the concentration of the bioconjugate versus time and use pharmacokinetic modeling software to calculate key parameters like half-life (t½), area under the curve (AUC), and clearance (CL).

Biodistribution Study

Objective: To determine the tissue and organ distribution of the bioconjugate and its metabolites over time.

Animal Model: Tumor-bearing mice are often used for oncology applications.

Procedure:

  • Administer a labeled version (e.g., radiolabeled or fluorescently tagged) of the bioconjugate to the animals.

  • At predefined time points, euthanize a subset of animals and harvest major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, heart, lungs).

  • Homogenize the tissues and measure the amount of the labeled bioconjugate in each sample using an appropriate detection method (e.g., gamma counter for radioactivity, fluorescence imaging).

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to quantify the distribution.

In Vivo Linker Stability Assay

Objective: To directly measure the amount of payload cleavage from the bioconjugate in circulation.

Animal Model: Mice or rats.

Procedure:

  • Administer the bioconjugate to the animals.

  • Collect plasma samples at various time points.

  • Employ analytical techniques to separate and quantify the intact bioconjugate from the free (cleaved) payload.

  • Common methods include:

    • Size Exclusion Chromatography (SEC-HPLC): Separates the larger bioconjugate from the smaller free payload.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides sensitive and specific quantification of both the intact conjugate and the free payload.

    • Immunoassays (ELISA): Can be designed to specifically capture the antibody-drug conjugate to measure its concentration.

Visualizing In Vivo Fate and Experimental Design

To better understand the processes involved in evaluating the in vivo stability of an this compound linkage, the following diagrams illustrate a hypothetical degradation pathway and a typical experimental workflow.

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_target Target Cell cluster_clearance Clearance A Intact Conjugate (Drug-Triazole-PEG12-Acid-Carrier) B Internalization (e.g., Receptor-Mediated Endocytosis) A->B Target Binding F Renal Filtration A->F Excretion of Intact Conjugate (if small) G Hepatic Uptake A->G RES Uptake C Lysosomal Trafficking B->C D Carrier Degradation (e.g., Proteolysis) C->D E Release of Drug-Triazole-PEG12-Acid-Amino Acid D->E Stable Triazole Linkage Resists Cleavage

Caption: Hypothetical in vivo fate of a bioconjugate with a stable this compound derived linkage.

G start Bioconjugate Administration (e.g., IV injection) blood_sampling Serial Blood Sampling start->blood_sampling tissue_harvest Tissue & Organ Harvesting (at terminal time points) start->tissue_harvest analysis Sample Analysis blood_sampling->analysis tissue_harvest->analysis pk_analysis Pharmacokinetic Analysis (Half-life, AUC, Clearance) analysis->pk_analysis bd_analysis Biodistribution Analysis (%ID/g) analysis->bd_analysis stability_analysis Linker Stability Assessment (Intact vs. Free Drug) analysis->stability_analysis end Data Interpretation & Comparison pk_analysis->end bd_analysis->end stability_analysis->end

Caption: Experimental workflow for evaluating the in vivo stability of a bioconjugate.

Safety Operating Guide

Proper Disposal of Azido-PEG12-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Azido-PEG12-acid are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the proper disposal of this compound, thereby minimizing risks and promoting best practices in laboratory safety. Adherence to these protocols is critical due to the potential hazards associated with the azide functional group.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential reactivity and toxicity. The azide group is an energetic functional group that can be sensitive to heat, friction, and shock. Furthermore, azides can react with certain metals to form highly explosive metal azides and can release toxic and explosive hydrazoic acid upon contact with acids.

A summary of the key hazard information for this compound is presented below:

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Oral Toxicity (Category 4)H302: Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.Wear protective gloves and clothing. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation.Wear eye and face protection.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Experimental Protocols for Safe Disposal

The recommended and safest method for the disposal of this compound is through a licensed professional chemical waste disposal service. Attempting to neutralize or chemically treat organic azides in the laboratory without established and validated protocols can be dangerous. The following steps detail the proper procedure for collecting and storing this compound waste prior to professional disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • A designated, clearly labeled, and compatible hazardous waste container (a high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended).

  • Hazardous waste labels as required by your institution.

  • A non-metallic spatula or scoop.

  • A designated and properly ventilated Satellite Accumulation Area (SAA) for hazardous waste.

Step-by-Step Waste Collection Procedure:

  • Preparation: Before starting any work that will generate this compound waste, ensure you have a designated waste container ready. The container must be clean, in good condition, and compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added.

  • Waste Collection:

    • Solid Waste: If disposing of unused or expired solid this compound, use a non-metallic spatula to transfer the material into the designated waste container.[1] Avoid creating dust.

    • Liquid Waste: If disposing of solutions containing this compound, carefully pour the liquid into the designated waste container. Use a funnel to prevent spills.

    • Contaminated Labware: Disposable items such as pipette tips, and centrifuge tubes that are contaminated with this compound should be placed in a separate, sealed bag and then into the solid waste container. Non-disposable glassware should be decontaminated.

  • Segregation: It is critically important to collect azide-containing waste in a separate container.[1][2][3] DO NOT mix this compound waste with the following:

    • Acids: Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[2]

    • Heavy Metals: Avoid contact with metals such as copper, lead, brass, and silver, as this can lead to the formation of shock-sensitive metal azides. This includes avoiding metal spatulas and ensuring drain lines are not contaminated.

    • Halogenated Solvents: Do not mix with halogenated solvents like dichloromethane or chloroform, as this can form extremely unstable di- and tri-azidomethane.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area. This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.

  • Disposal Request: Once the waste container is full or you have finished the project, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prep_container Prepare & Label Designated Waste Container (Non-metallic) ppe->prep_container collect_waste Collect Waste (Solid or Liquid) prep_container->collect_waste segregation_check Critical Check: Is waste properly segregated? collect_waste->segregation_check incompatibles Incompatible Materials: - Acids - Heavy Metals - Halogenated Solvents segregation_check->incompatibles No - Review Incompatibilities store_waste Securely Close & Store Container in Satellite Accumulation Area segregation_check->store_waste Yes incompatibles->collect_waste request_pickup Request Waste Pickup by Professional Disposal Service store_waste->request_pickup end End: Safe & Compliant Disposal request_pickup->end

Caption: Workflow for the safe collection and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.